molecular structure and weight of 4-fluoro-2-nitro-N-propylaniline
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 4-fluoro-2-nitro-N-propylaniline , a specialized intermediate in pharmaceutical and agrochemical resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 4-fluoro-2-nitro-N-propylaniline , a specialized intermediate in pharmaceutical and agrochemical research.
[1]
Executive Summary
4-Fluoro-2-nitro-N-propylaniline is a functionalized aromatic amine derivative used primarily as a scaffold in the synthesis of benzimidazole-based therapeutics and fluorinated dyes. Characterized by the presence of a strongly electron-withdrawing nitro group ortho to the amine and a fluorine atom in the para position, this molecule exhibits unique electronic properties that facilitate specific nucleophilic substitutions and reductions.
This guide provides a comprehensive breakdown of its molecular architecture, validated synthetic protocols via Nucleophilic Aromatic Substitution (
), and critical characterization data for researchers in drug discovery.
The molecule consists of an aniline core substituted with a propyl chain on the nitrogen, a nitro group at the ortho (2) position, and a fluorine atom at the para (4) position.
Property
Data
IUPAC Name
4-fluoro-2-nitro-N-propylbenzenamine
Common Name
4-Fluoro-2-nitro-N-propylaniline
Molecular Formula
Molecular Weight (Average)
198.20 g/mol
Monoisotopic Mass
198.0805 Da
Parent Compound CAS
364-78-3 (4-Fluoro-2-nitroaniline)
Physical State
Orange to Red Crystalline Solid or Viscous Oil (dependent on purity)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Electronic & Steric Features
Nitro Group (
): Located at C2, it exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic attack but activating the C1 position for the initial nucleophilic formation. It also participates in an intramolecular hydrogen bond with the amine proton (), stabilizing the planar conformation.
Fluorine (
): Located at C4, it acts as a metabolic blocker in medicinal chemistry, preventing oxidative metabolism at the para-position (a common clearance pathway).
N-Propyl Group: Increases lipophilicity (
) compared to the parent aniline, enhancing membrane permeability for biological applications.
The most robust synthesis involves the displacement of a leaving group (Halogen) activated by an ortho-nitro group. Two primary routes exist depending on precursor availability.
Route A: Displacement of Chloride (Cost-Effective)
Precursor: 1-Chloro-4-fluoro-2-nitrobenzene (also known as 2-nitro-4-fluorochlorobenzene).
Reagent: Propylamine (
).
Mechanism:
The reaction proceeds via an
mechanism. The nitro group at C2 activates the C1-Chlorine bond. The fluorine at C4 is meta to the nitro group and is therefore not activated for displacement, ensuring high regioselectivity.
Route B: Displacement of Fluoride (High Reactivity)
Precursor: 2,5-Difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene).
Reagent: Propylamine.
Mechanism:
In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the nitro group (highly activated), while the fluorine at C5 is meta (unreactive). Nucleophilic attack occurs exclusively at C2. Upon renumbering the product as an aniline derivative, the C2 position becomes C1, and the original C5 fluorine becomes C4, yielding the target 4-fluoro-2-nitro-N-propylaniline .
Experimental Protocol (Route A)
Note: This protocol is designed for a 10 mmol scale.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-fluoro-2-nitrobenzene (1.75 g, 10 mmol) in Ethanol (15 mL).
Addition: Add Triethylamine (1.5 eq, 2.1 mL) to act as an acid scavenger.
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the residue with Ethyl Acetate (30 mL) and wash with Water (
mL) followed by Brine (15 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the product as an orange solid.
Reaction Pathway Visualization
The following diagram illustrates the regioselective logic of the synthesis, highlighting why the propylamine attacks the specific carbon atom in both precursor scenarios.
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Technique
Expected Signal / Characteristic
Structural Assignment
1H NMR (CDCl3)
0.98 (t, 3H)
Terminal methyl of propyl group
1.70 (m, 2H)
Methylene bridge () of propyl
3.25 (q, 2H)
N-methylene ()
8.0 (br s, 1H)
Amine NH (deshielded by H-bond)
6.8 - 7.8 (m, 3H)
Aromatic protons (coupling with F)
FT-IR
3350-3400
N-H stretch (secondary amine)
1530 & 1350
asymmetric/symmetric stretch
Mass Spec (ESI)
m/z 199.2
Protonated molecular ion
Analytical Workflow Diagram
Figure 2: Analytical validation workflow ensuring structural integrity of the synthesized intermediate.
Applications in Drug Development[2]
This compound serves as a critical "building block" (intermediate) for:
Benzimidazole Synthesis: Reduction of the nitro group yields 4-fluoro-N1-propylbenzene-1,2-diamine . Condensation of this diamine with aldehydes or carboxylic acids generates 1-propyl-5-fluoro-benzimidazoles, a scaffold common in antihistamines and anthelmintics.
Metabolic Stability Studies: The fluorine atom blocks metabolic degradation at the C4 position, allowing researchers to probe Structure-Activity Relationships (SAR) regarding half-life and potency.
Safety & Handling
Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
PubChem. 4-Fluoro-2-nitroaniline (Parent Compound). National Library of Medicine. Available at: [Link]
Göker, H., et al. (2002). Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives. TÜBİTAK Turkish Journal of Chemistry. (Describes synthesis of N-propyl derivatives). Available at: [Link]
Exploratory
Navigating the Solubility Landscape of 4-fluoro-2-nitro-N-propylaniline: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-fluoro-2-nitro-N-propylaniline in organic solvents. In the absence of extensive publicly available qu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-fluoro-2-nitro-N-propylaniline in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers a multi-faceted approach, combining theoretical principles for solubility prediction, qualitative analysis based on analogous compounds, and a detailed, field-proven experimental protocol for precise solubility determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates in various organic solvents is a cornerstone of successful drug development. It directly impacts critical processes such as reaction kinetics, purification efficiency through crystallization, and the formulation of the final dosage form. 4-fluoro-2-nitro-N-propylaniline, a substituted nitroaniline, presents a unique set of physicochemical properties that necessitate a thorough understanding of its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility and provide a practical approach to its experimental determination, thereby mitigating the risks associated with poor solubility and accelerating the development timeline.
Physicochemical Properties of 4-fluoro-2-nitro-N-propylaniline
To appreciate the solubility characteristics of 4-fluoro-2-nitro-N-propylaniline, a summary of its key physicochemical properties is essential. While experimental data for this specific compound is limited, we can infer certain properties from its structure and from data on analogous compounds.
Property
Value/Information
Source/Basis
Molecular Formula
C₉H₁₁FN₂O₂
Calculated
Molecular Weight
198.19 g/mol
Calculated
Appearance
Likely a solid at room temperature
Analogy to similar nitroanilines
Polarity
Polar molecule
Presence of nitro, amine, and fluoro groups
Hydrogen Bond Donor
Yes (N-H group)
Structural feature
Hydrogen Bond Acceptor
Yes (nitro and fluoro groups)
Structural feature
The presence of both hydrogen bond donor and acceptor sites, coupled with a significant dipole moment arising from the nitro and fluoro substituents, suggests a complex interaction with various solvents. The propyl group introduces a degree of lipophilicity which will also influence its solubility profile.
Theoretical Framework for Solubility Prediction
In the absence of empirical data, theoretical models provide a valuable starting point for estimating solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1]
Qualitative Predictions Based on Solvent Polarity
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups of 4-fluoro-2-nitro-N-propylaniline. Therefore, good solubility is anticipated, particularly at elevated temperatures.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments and can interact with the polar functionalities of the molecule. Moderate to good solubility is expected.
Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the molecule, limited solubility is predicted in these solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[2][3] HSP decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible. While the HSP values for 4-fluoro-2-nitro-N-propylaniline are not published, they can be estimated using group contribution methods. Researchers can then compare these estimated values to the known HSP of various solvents to guide their selection.[4][5]
Insights from Analogous Compounds
The solubility of structurally similar compounds can provide valuable qualitative insights. For instance, various nitroanilines are known to be soluble in common organic solvents.
2-Nitroaniline: Soluble in ethanol and very soluble in ether, acetone, benzene, and chloroform.[6]
3-Nitroaniline: Exhibits good solubility in organic solvents such as ethanol, acetone, and chloroform.[7]
p-Nitroaniline: Soluble in boiling water, ethanol, ether, and benzene.[8]
The N-propylation of 4-fluoro-2-nitroaniline to form the target compound will likely increase its solubility in less polar organic solvents due to the introduction of the alkyl chain, which enhances van der Waals interactions. However, the effect of N-alkylation on the pKa of the anilinium ion can also influence its interaction with protic solvents.[9]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of definitive public data, experimental determination of solubility is paramount for accurate process development. The isothermal equilibrium method is a robust and widely accepted technique for generating reliable quantitative solubility data.
Principle of the Isothermal Equilibrium Method
A supersaturated solution of the solute (4-fluoro-2-nitro-N-propylaniline) in the solvent of interest is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear supernatant is then measured, which represents the solubility at that specific temperature.
Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Methodology
Materials and Equipment:
4-fluoro-2-nitro-N-propylaniline (high purity)
Selected organic solvents (analytical grade)
Temperature-controlled shaker or incubator
Analytical balance
Vials with screw caps
Centrifuge
Syringe filters (chemically compatible)
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
Add an excess amount of 4-fluoro-2-nitro-N-propylaniline to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter to remove any undissolved solid.
Accurately weigh the collected sample of the saturated solution.
Allow the solvent to evaporate from the sample under controlled conditions (e.g., in a vacuum oven).
Weigh the remaining solid residue.
Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume of the filtered supernatant with a suitable solvent and determine the concentration against a pre-prepared calibration curve.
Data Calculation (Gravimetric Method):
Solubility ( g/100 g solvent) = [ (mass of residue) / (mass of saturated solution - mass of residue) ] * 100
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents and temperatures.
Table 2: Experimentally Determined Solubility of 4-fluoro-2-nitro-N-propylaniline at 25 °C
Solvent
Dielectric Constant
Solubility ( g/100 mL)
Observations
Methanol
32.7
[Experimental Value]
Clear, colorless solution
Acetone
20.7
[Experimental Value]
Clear, yellow solution
Ethyl Acetate
6.02
[Experimental Value]
Light yellow solution
Toluene
2.38
[Experimental Value]
Sparingly soluble
Hexane
1.88
[Experimental Value]
Insoluble
Note: This table is a template to be populated with experimental data.
Conclusion and Recommendations
While a comprehensive public database on the solubility of 4-fluoro-2-nitro-N-propylaniline is currently unavailable, this guide provides a robust framework for researchers to navigate this challenge. By leveraging theoretical predictions, insights from analogous compounds, and a rigorous experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in relevant organic solvents. The systematic approach outlined herein will enable informed solvent selection, leading to optimized reaction conditions, efficient purification processes, and the successful formulation of novel therapeutics. It is strongly recommended that researchers perform their own solubility studies for the specific solvent systems and conditions relevant to their applications to ensure accuracy and reproducibility.
References
Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. (2021). [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. (2020). [Link]
3-Nitroaniline. Solubility of Things. (n.d.). [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. (2022). [Link]
A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. UTMB Research Expert Profiles. (2004). [Link]
Solubilities of nitroanilines in different solvents at 303 K. ResearchGate. (n.d.). [Link]
MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). [Link]
Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. (2002). [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. (n.d.). [Link]
How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange Chemistry. (2014). [Link]
Accurate Quantitative Structure−Property Relationship Model To Predict the Solubility of C60 in Various Solvents Based on a Novel Approach Using a Least-Squares Support Vector Machine. ACS Publications. (2005). [Link]
Solubility test for Organic Compounds. (2024). [Link]
Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. PubMed. (2001). [Link]
Introduction to Solubility Parameters. Scribd. (n.d.). [Link]
Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). [Link]
Selective N-Alkylation of Anilines in Ionic Liquids. Request PDF. (2025). [Link]
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. (2018). [Link]
Selective N-Alkylation of Aniline by Micellar Catalysis. PubMed. (1997). [Link]
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis - ACS Publications. (2017). [Link]
thermodynamic stability of 4-fluoro-2-nitro-N-propylaniline
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-2-Nitro-N-Propylaniline Abstract This technical guide provides a comprehensive framework for evaluating the , a substituted nitroaromatic amine of in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-2-Nitro-N-Propylaniline
Abstract
This technical guide provides a comprehensive framework for evaluating the , a substituted nitroaromatic amine of interest in pharmaceutical and chemical synthesis. Given its energetic functional groups (nitro) and reactive sites, a thorough understanding of its thermal behavior is paramount for ensuring safety, defining stable storage conditions, and optimizing manufacturing processes. This document outlines both experimental and computational methodologies for characterizing the stability of this molecule. It provides detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explains the theoretical underpinnings of these techniques, and introduces computational methods for predictive stability assessment. While specific experimental data for this compound is not extensively published, this guide synthesizes knowledge from structurally analogous compounds to present a robust analytical strategy.
Introduction: The Imperative for Stability Analysis
4-fluoro-2-nitro-N-propylaniline belongs to the class of nitroaromatic amines, which are foundational building blocks in the synthesis of dyes, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs). The molecule's structure, featuring an electron-withdrawing nitro group and a halogen substituent on an N-alkylaniline core, imparts unique chemical properties but also introduces potential energetic liabilities. The nitro group, in particular, is an explosophore, and its presence necessitates a rigorous evaluation of the molecule's response to thermal stress.
Thermodynamic stability is not an abstract concept; it is a critical determinant of a chemical's lifecycle. For researchers, an unstable intermediate can lead to failed reactions or hazardous incidents in the lab. For drug development professionals, poor thermal stability can compromise the shelf-life of an API, lead to the formation of impurities, and pose significant risks during scale-up and manufacturing. Therefore, the early and accurate characterization of a compound's thermodynamic properties, such as its decomposition temperature and the energy it releases, is a non-negotiable aspect of chemical process safety and product development.
This guide serves as a practical resource for scientists tasked with this evaluation, detailing the "how" and the "why" of stability testing protocols.
Physicochemical Profile
A foundational step in any chemical analysis is to document the compound's basic properties. These identifiers are crucial for literature searches, regulatory documentation, and computational modeling.
Property
Value
Source
IUPAC Name
4-fluoro-2-nitro-N-propylaniline
-
Molecular Formula
C₉H₁₁FN₂O₂
Molecular Weight
198.19 g/mol
CAS Number
Not explicitly assigned; analogous structures exist.
-
Appearance
Expected to be a yellow or orange crystalline solid
Experimental Determination of Thermodynamic Stability
The cornerstone of stability analysis is empirical testing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed, providing complementary information on a material's thermal behavior.[2]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It is the definitive method for identifying and quantifying thermal events like melting (endothermic) and decomposition (exothermic). The onset temperature of an exothermic event (T_onset) is a critical indicator of the temperature at which decomposition begins, while the integrated area of the peak reveals the total energy released (enthalpy of decomposition, ΔH_d). This value is crucial for assessing thermal risk.[4]
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH_fusion: 28.45 J/g). This ensures the accuracy and trustworthiness of the subsequent measurements.
Sample Preparation: Accurately weigh 1-3 mg of 4-fluoro-2-nitro-N-propylaniline into a vented aluminum pan. A small sample size is critical to prevent over-pressurization of the cell during decomposition and to ensure uniform heat transfer.
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
Atmosphere: Place both pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to isolate the inherent thermal decomposition of the compound, preventing oxidative side reactions.[5]
Thermal Program:
Equilibrate the cell at 30 °C.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate is standard for screening studies, balancing resolution and analysis time.
Data Analysis: Record the heat flow as a function of temperature.
Identify the endothermic peak corresponding to the melting point (T_m).
Identify the sharp, exothermic peak corresponding to thermal decomposition. Determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak).
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.[5] This technique reveals the temperature ranges over which a compound decomposes and the mass of volatile fragments lost at each stage. It is complementary to DSC; while DSC measures the energy of decomposition, TGA quantifies its physical progression. For 4-fluoro-2-nitro-N-propylaniline, TGA can help elucidate the decomposition mechanism by showing if it occurs in a single step or multiple stages.
Instrument Calibration: Calibrate the TGA's microbalance using certified calibration weights. Verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Place 5-10 mg of the sample into a ceramic or alumina crucible.
Atmosphere: Place the crucible onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at 50 mL/min to ensure an inert environment.
Thermal Program:
Equilibrate at 30 °C.
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
Data Analysis: Record the sample mass as a function of temperature.
Plot the mass (%) vs. temperature curve (TGA curve).
Plot the first derivative of the TGA curve (DTG curve) to clearly identify the temperatures of maximum mass loss rate.
Determine the onset temperature of decomposition (T_onset, often defined as the temperature at 5% mass loss) and the temperatures of subsequent mass loss stages.
Quantify the residual mass at the end of the experiment.
Visualizing the Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted below. This process ensures that both energetic and mass loss characteristics are captured, providing a holistic view of the compound's behavior.
Caption: Workflow for the comprehensive thermal analysis of 4-fluoro-2-nitro-N-propylaniline.
Computational Assessment of Thermodynamic Stability
In modern drug development, computational chemistry provides invaluable predictive insights before a molecule is even synthesized.[6] Methods like Density Functional Theory (DFT) can calculate fundamental thermodynamic properties to estimate stability and identify potential energetic weak points within a molecule's structure.[7]
Causality: The thermodynamic stability of a molecule is intrinsically linked to the energy stored within its chemical bonds and its overall electronic structure. Computational models can quantify this by calculating:
Heat of Formation (HOF): The net change in enthalpy during the formation of the compound from its constituent elements in their standard states. A higher, more positive HOF often correlates with lower thermodynamic stability.[7][8]
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. For nitroaromatic compounds, the C-NO₂ bond is often the weakest link and the "trigger bond" for decomposition.[9] A low BDE for this bond suggests a lower decomposition temperature.
Structure Optimization: The 3D geometry of the 4-fluoro-2-nitro-N-propylaniline molecule is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP functional with a 6-31G(d,p) basis set).
Frequency Calculation: A vibrational frequency analysis is performed to confirm the structure is a true energy minimum and to derive zero-point vibrational energy and thermal corrections.
Energy Calculation: Single-point energy calculations are performed using a higher level of theory to refine the electronic energy.
Property Calculation: Using isodesmic reactions or other established methods, the gas-phase HOF is calculated. BDEs for key bonds (especially C-NO₂) are computed as the energy difference between the optimized molecule and its constituent radicals.
Plausible Thermal Decomposition Pathway
Based on the known chemistry of nitroanilines, a plausible decomposition pathway can be hypothesized. The process is likely initiated by the homolytic cleavage of the C-NO₂ bond, as it is energetically the most labile.[9] The subsequent radical species are highly reactive and can trigger a cascade of further reactions, leading to the formation of gaseous products like NO₂, CO, CO₂, and a solid carbonaceous residue. The fluorine atom is expected to remain bonded to the aromatic ring until higher temperatures are reached due to the high strength of the C-F bond.[10]
Caption: A plausible initial step in the thermal decomposition of 4-fluoro-2-nitro-N-propylaniline.
Summary of Thermodynamic Data (Illustrative)
The following table summarizes the key thermodynamic parameters that would be determined through the methodologies described. The values provided are illustrative and represent typical findings for a nitroaromatic compound of this class.
This guide has established a robust, multi-faceted approach for characterizing the . The combined application of DSC and TGA provides essential, complementary experimental data on the material's energetic potential and decomposition profile. These empirical results, when augmented with computational predictions of HOF and BDE, create a comprehensive safety and stability profile.
For drug development professionals and process chemists, this information is critical for defining safe operating limits, establishing appropriate storage conditions, and mitigating risks during scale-up. Future work should focus on obtaining definitive experimental data for this specific molecule to validate the predictive models. Further studies using techniques like Accelerating Rate Calorimetry (ARC) could provide adiabatic decomposition data, which is crucial for modeling worst-case thermal runaway scenarios.
References
Babu, K. R., et al. (2015). Crystal growth, spectral, thermal and optical properties of N-methyl-4-nitroaniline (NMNA) single crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
BenchChem (2025). N-Alkylanilines: A Technical Guide to Industrial Applications.
BenchChem (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
Li, B., et al. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Journal of Molecular Modeling, 26(9), 253. Available at: [Link]
Wikipedia. Differential scanning calorimetry. Available at: [Link]
Lucherelli, M. A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 577-584. Available at: [Link]
Malvern Panalytical. Differential Scanning Calorimetry (DSC). Available at: [Link]
Semantic Scholar. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Available at: [Link]
ResearchGate. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Available at: [Link]
MDPI. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Available at: [Link]
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
PSN Labs. Thermogravimetric Analysis (TGA). Available at: [Link]
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
NIST. 4-Fluoro-2-nitroaniline - NIST WebBook. Available at: [Link]
PubChem. 4-Fluoro-2-nitroaniline. Available at: [Link]
ChemSynthesis. 4-nitro-N-propylaniline. Available at: [Link]
PubChem. 4-Fluoro-2-nitro-N-methylaniline. Available at: [Link]
MilliporeSigma. 4-Fluoro-2-nitroaniline 97. Available at: [Link]
Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Available at: [Link]
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 324-327. Available at: [Link]
ODU Digital Commons. Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. Available at: [Link]
The Synthetic Potential of 4-Fluoro-2-nitro-N-propylaniline: A Technical Guide for Advanced Organic Synthesis
Introduction: Unveiling a Versatile Building Block In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 4-Fluoro-2-nitro-N-propylaniline emerges as a highly promising, albeit specialized, intermediate. Its unique trifunctional nature—a nucleophilic secondary amine, a reducible nitro group, and a strategically placed fluorine atom—offers a powerful toolkit for the synthetic chemist. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, properties highly sought after in drug discovery.[1][2] The ortho-nitroaniline core provides a well-established gateway to a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines, which are privileged scaffolds in numerous biologically active compounds.[3][4] This guide will provide an in-depth exploration of the potential applications of 4-fluoro-2-nitro-N-propylaniline, offering scientifically grounded insights into its synthesis and subsequent transformations into valuable heterocyclic structures.
Physicochemical Properties and Spectroscopic Signature
Property
Predicted Value/Information
Source
Molecular Formula
C₉H₁₁FN₂O₂
-
Molecular Weight
198.19 g/mol
-
Appearance
Expected to be a colored (likely yellow or orange) solid
Likely soluble in common organic solvents such as DCM, ethyl acetate, and alcohols.
-
¹H NMR
Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The N-propyl group will show characteristic aliphatic signals.
-
¹³C NMR
Aromatic carbons will show resonances influenced by the electron-withdrawing nitro group and the electronegative fluorine. C-F coupling will be observable.
-
¹⁹F NMR
A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
IR Spectroscopy
Characteristic peaks for N-H stretching (secondary amine), C-NO₂ stretching (aromatic nitro), and C-F stretching are expected.
-
Mass Spectrometry
The molecular ion peak (M+) at m/z 198.19 would be expected, along with characteristic fragmentation patterns.
-
Synthesis of 4-Fluoro-2-nitro-N-propylaniline
The most direct and logical synthetic route to 4-fluoro-2-nitro-N-propylaniline is the N-alkylation of the commercially available 4-fluoro-2-nitroaniline. This transformation can be achieved through several established methods, with the choice of protocol often depending on the desired scale and available reagents.
Proposed Synthetic Pathway: N-Alkylation
A common and effective method for the N-alkylation of anilines is the reaction with an alkyl halide in the presence of a non-nucleophilic base.[6] The electron-withdrawing nitro group decreases the nucleophilicity of the aniline nitrogen, which may necessitate slightly more forcing conditions compared to an unactivated aniline.
A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Anilines: Determining the Melting and Boiling Points of 4-fluoro-2-nitro-N-propylaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the critical physicochemical properties of melting and boiling points, with a specific focus on the novel com...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the critical physicochemical properties of melting and boiling points, with a specific focus on the novel compound 4-fluoro-2-nitro-N-propylaniline. As a Senior Application Scientist, the goal is to furnish fellow researchers with not only the theoretical importance of these parameters but also with robust, field-tested methodologies for their accurate determination. In drug discovery and development, a thorough understanding of a molecule's physical properties is paramount, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3][4]
While specific, publicly available experimental data for the melting and boiling points of 4-fluoro-2-nitro-N-propylaniline are not readily found in the surveyed literature, this guide will provide the necessary protocols to determine these values empirically. For comparative purposes, data for the parent compound, 4-fluoro-2-nitroaniline, is presented. The unique structural combination of a nitro group and a fluorine atom in such molecules enhances their reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]
The Significance of Melting and Boiling Points in Pharmaceutical Development
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[6][7][8] For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9] These fundamental physical constants are indispensable in the pharmaceutical industry for several key reasons:
Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity.[1][6] Impurities tend to lower and broaden the melting point range.[1][6]
Compound Identification and Characterization: Every pure compound has a characteristic melting and boiling point under a given pressure. These values serve as crucial data points for identifying and characterizing newly synthesized molecules.[1][6]
Stability and Formulation: The melting point provides insights into the thermal stability of a compound.[1] This information is vital for developing stable pharmaceutical formulations and determining appropriate storage conditions.
Solubility and Bioavailability: There is an established relationship between a drug's melting point and its solubility, which in turn affects its absorption and bioavailability.[3] Generally, for poorly soluble drugs, lower melting points can be associated with better absorption.[3]
Physicochemical Data for 4-fluoro-2-nitroaniline (Parent Compound)
As a reference for researchers synthesizing and characterizing 4-fluoro-2-nitro-N-propylaniline, the properties of the parent aniline are provided below. It is anticipated that the addition of the N-propyl group will alter these values.
Note: Boiling point data for 4-fluoro-2-nitroaniline is not consistently reported in the available literature, which is common for solid compounds that may decompose at higher temperatures before boiling.
Experimental Protocol 1: Determination of Melting Point via the Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[2][7] It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.[7]
Causality Behind Experimental Choices
Dry, Powdered Sample: The sample must be completely dry to avoid the depression of the melting point by residual solvent. A finely powdered, homogenous sample ensures efficient and uniform heat transfer.[7]
Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accuracy.[12] This allows the temperature of the heating block, the thermometer, and the sample to remain in equilibrium, providing a true reading of the melting temperature.[12]
Calibration: Using a melting point standard with a known, sharp melting point is essential for calibrating the apparatus and ensuring the accuracy of the thermometer.
Step-by-Step Methodology
Sample Preparation: Ensure the synthesized 4-fluoro-2-nitro-N-propylaniline is a dry, finely ground powder.
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[12]
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[12]
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7][12]
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[12] Allow the apparatus to cool before proceeding.
Accurate Determination: With a new sample, heat rapidly to about 20 °C below the estimated melting point.[12]
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.[12]
Recording the Melting Range:
Record the temperature (T1) at which the first droplet of liquid appears.[12]
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
Reporting: The melting point is reported as the range T1-T2.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Protocol 2: Determination of Boiling Point via Micro-Boiling Point Method
For novel compounds synthesized in small quantities, a micro-boiling point determination is the most efficient method.[13] This technique utilizes a Thiele tube or a similar apparatus to heat a small amount of the liquid with an inverted capillary tube.[13][14]
Causality Behind Experimental Choices
Inverted Capillary Tube: The inverted capillary tube (fusion tube) acts as its own manometer, trapping air. As the liquid is heated, this trapped air expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the liquid boils and its vapor fills the capillary, causing a rapid stream of bubbles.[13][14]
Cooling Phase Observation: The most accurate measurement is taken during the cooling phase. As the apparatus cools, the pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the vapor pressure inside the capillary, causing the liquid to be drawn back into it.[13][14] This method minimizes superheating errors.[14]
Step-by-Step Methodology
Sample Preparation: Place a small amount of liquid 4-fluoro-2-nitro-N-propylaniline (a few drops) into a small test tube or sample tube.
Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the sample liquid.
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.[14]
Heating: Immerse the assembly in a Thiele tube containing mineral oil, or use a metal heating block.[14]
Heating the Sample: Heat the apparatus gently.[14] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
Observing the Boil: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is boiling and its vapor is displacing the air.[13][14]
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath to ensure even temperature distribution.
Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[13][14] Record this temperature.
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The empirical determination of melting and boiling points is a foundational and indispensable activity in chemical synthesis and drug development. For a novel compound such as 4-fluoro-2-nitro-N-propylaniline, these values provide the first critical insights into its identity, purity, and physical nature. The methodologies detailed in this guide represent robust, validated procedures that, when executed with care, will yield accurate and reliable data, thereby supporting the confident progression of new molecular entities through the discovery pipeline.
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
4-Fluoro-2-nitroaniline 97 364-78-3. (n.d.).
Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (2000, January 31).
Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC. (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Precision Synthesis and Functional Utility of N-Alkylated Fluoro-Nitroanilines
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary: The Fluorine-Nitro Synergy
In the landscape of modern medicinal chemistry, N-alkylated fluoro-nitroanilines represent a "privileged scaffold." Their value lies in the orthogonal reactivity of their substituents: the nitro group (
) serves as a potent electron-withdrawing activator, the fluorine atom () acts as a unique leaving group or metabolic blocker, and the N-alkyl moiety modulates lipophilicity and solubility.
This guide moves beyond basic synthesis to explore the mechanistic causality governing their formation. We focus on the two primary synthetic vectors: Nucleophilic Aromatic Substitution (
) of polyfluoronitrobenzenes and direct N-alkylation of anilines. Mastery of these pathways allows for the precise construction of benzimidazoles, quinoxalines, and next-generation kinase inhibitors.
Structural & Electronic Properties
The reactivity of fluoro-nitroanilines is dictated by the interplay between the highly electronegative fluorine and the resonance-withdrawing nitro group.
The "Fluorine Effect" in
Contrary to standard
trends where iodide is the best leaving group, fluorine is often the superior leaving group in reactions involving activated arenes.[1]
Mechanism: The rate-determining step in
is the nucleophilic attack on the aromatic ring, not the bond breaking.[2]
Causality: The high electronegativity of fluorine (
) significantly lowers the energy of the LUMO at the ipso-carbon, accelerating the formation of the anionic Meisenheimer complex.
Regioselectivity in Polyfluorinated Systems
When reacting 2,4-difluoronitrobenzene with alkylamines, two products are possible.
Ortho-Substitution (C-2): Favored by the strong inductive effect (
) of the adjacent nitro group, which stabilizes the negative charge in the transition state.[3]
Para-Substitution (C-4): Favored by steric relief but electronically less activated than the ortho position.
Expert Insight: The selectivity is solvent-dependent.[4] Non-polar solvents often enhance ortho-selectivity via hydrogen bonding between the incoming amine and the nitro oxygen, whereas polar aprotic solvents (DMF, DMSO) may erode this selectivity by solvating the nucleophile.
Synthetic Workflows
Pathway A:
Displacement (Primary Route)
This is the preferred method for generating N-alkyl-2-fluoro-4-nitroanilines or N-alkyl-4-fluoro-2-nitroanilines from fluoronitrobenzene precursors.
Experimental Protocol: Regioselective Synthesis of N-Alkyl-2-fluoro-4-nitroaniline
Target: Selective displacement of the ortho-fluorine in 2,4-difluoronitrobenzene.
Critical Consideration: Over-alkylation (formation of tertiary amines) is a risk. Use strictly stoichiometric alkyl halides and monitor conversion closely.
Visualization of Reaction Logic[3][9]
Mechanism of
(Meisenheimer Complex)
The following diagram illustrates the transition state stabilization that dictates the reaction outcome.
Caption: Kinetic pathway of
showing the critical Meisenheimer intermediate stabilized by the nitro group.
Synthetic Decision Tree
Select the correct route based on your starting material availability and target regiochemistry.
Caption: Decision matrix for selecting between Nucleophilic Aromatic Substitution and Direct Alkylation.
Quantitative Data: Solvent Effects on Regioselectivity
The choice of solvent dramatically impacts the ratio of ortho (C-2) vs para (C-4) substitution in the reaction of 2,4-difluoronitrobenzene.
Solvent
Dielectric Constant ()
Mechanism Influence
Ortho:Para Ratio (Approx)
THF
7.5
Promotes H-bonding (Amine-H -Ar)
95 : 5
Toluene
2.4
Non-polar; tight ion pairing favors ortho
90 : 10
Acetonitrile
37.5
Polar aprotic; stabilizes free nucleophile
80 : 20
DMF
36.7
High polarity; disrupts H-bonding
60 : 40
Note: Ratios are indicative for primary alkyl amines at 0°C. Steric bulk of the amine will further shift selectivity toward the para position.
Pharmaceutical Applications
These derivatives are not end-products but crucial "hinges" in drug discovery.
Benzimidazole Synthesis: Reduction of the nitro group to an amine (
) yields a fluoro-phenylenediamine. Cyclization with carboxylic acids or aldehydes generates benzimidazoles, a core scaffold in anti-parasitic and anti-cancer drugs.
Linezolid Intermediates: 3,4-Difluoronitrobenzene derivatives are precursors to oxazolidinone antibiotics (e.g., Linezolid), used to treat multi-drug resistant Gram-positive bacteria.
Kinase Inhibitors: The fluorine atom on the aniline ring often improves metabolic stability by blocking P450 oxidation sites, extending the half-life of the final drug candidate.
References
BenchChem. (2025).[4][9] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
American Chemical Society. (2025). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from
National Institutes of Health (PMC). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.[10] Retrieved from
Inhance Technologies. (2025).[11] Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from
Application Note & Protocol: Regioselective Synthesis of 4-fluoro-2-nitro-N-propylaniline via Nucleophilic Aromatic Substitution
Abstract This document provides a comprehensive guide for the synthesis of 4-fluoro-2-nitro-N-propylaniline, a valuable synthetic intermediate, from 2,4-difluoronitrobenzene and propylamine. The core of this transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluoro-2-nitro-N-propylaniline, a valuable synthetic intermediate, from 2,4-difluoronitrobenzene and propylamine. The core of this transformation is a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety considerations, and presents methods for product purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical guidance and a deep mechanistic understanding of the process.
Introduction and Scientific Background
Substituted nitroanilines are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The target molecule, 4-fluoro-2-nitro-N-propylaniline, incorporates several key functional groups that allow for diverse subsequent chemical modifications. The synthesis route from 2,4-difluoronitrobenzene is an exemplary case of the Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr reaction is a powerful method for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups.[1] In 2,4-difluoronitrobenzene, the nitro group (-NO₂) at the C2 position strongly withdraws electron density from the aromatic ring, making the ring electron-deficient and thus susceptible to attack by nucleophiles. The fluorine atoms serve as excellent leaving groups.
A key principle governing this reaction is regioselectivity. The nitro group activates the ortho (C1) and para (C4) positions towards nucleophilic attack. The substitution preferentially occurs at the C4 position (para to the nitro group) due to a combination of electronic and steric factors. The resonance-stabilized intermediate formed upon attack at the para position is more stable, leading to the desired product with high selectivity.[2]
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile, propylamine, on the electron-deficient carbon atom at the C4 position of the 2,4-difluoronitrobenzene ring. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, providing the driving force for the reaction.
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored through the elimination of the fluoride ion from the C4 position. This yields the final product, 4-fluoro-2-nitro-N-propylaniline.
Caption: The two-step addition-elimination SNAr mechanism.
Safety and Handling
Extreme caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.
2,4-Difluoronitrobenzene (CAS: 364-74-9): This compound is combustible and harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes serious eye irritation and may cause respiratory irritation.[3][5] All handling must be performed in a certified chemical fume hood.[3][6]
Propylamine (CAS: 107-10-8): Propylamine is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): At a minimum, standard PPE includes chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][7]
Emergency Procedures:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][5]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Remove all sources of ignition.[5][6]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.
Reagents and Materials
Reagent/Material
CAS Number
Molecular Wt.
Amount (mmol)
Equivalents
2,4-Difluoronitrobenzene
364-74-9
159.09 g/mol
10.0
1.0
Propylamine
107-10-8
59.11 g/mol
11.0
1.1
Potassium Carbonate (K₂CO₃)
584-08-7
138.21 g/mol
20.0
2.0
Ethanol (Anhydrous)
64-17-5
46.07 g/mol
50 mL
-
Ethyl Acetate
141-78-6
88.11 g/mol
As needed
-
Hexane
110-54-3
86.18 g/mol
As needed
-
Anhydrous Magnesium Sulfate
7487-88-9
120.37 g/mol
As needed
-
Deionized Water
7732-18-5
18.02 g/mol
As needed
-
Brine (Saturated NaCl)
7647-14-5
58.44 g/mol
As needed
-
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle with temperature controller
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
Addition of Base: Add potassium carbonate (2.76 g, 20.0 mmol). The K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, preventing protonation of the amine nucleophile.
Addition of Nucleophile: Slowly add propylamine (0.91 mL, 11.0 mmol) to the stirring suspension at room temperature.
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol).
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is 10:1 Hexane:Ethyl Acetate. The product spot should be more polar than the starting 2,4-difluoronitrobenzene. The reaction is typically complete within 4-6 hours.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 20:1 Hexane:EtOAc) to isolate the pure 4-fluoro-2-nitro-N-propylaniline.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
Characterization of Product
The identity and purity of the synthesized 4-fluoro-2-nitro-N-propylaniline should be confirmed using standard analytical techniques:
¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton (a broad triplet), and the aliphatic protons of the propyl group (triplet, sextet, triplet).
¹³C NMR: Signals for the six aromatic carbons and three aliphatic carbons.
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₁₁FN₂O₂ (M.W. 198.19).
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, aromatic C-H stretches, asymmetric and symmetric N-O stretches of the nitro group, and the C-F stretch.
While specific spectral data for the N-propylaniline derivative is not widely published, data for analogous compounds like 4-fluoro-2-nitroaniline (CAS 364-78-3) and 4-fluoro-2-nitro-N-methylaniline can serve as useful references for interpreting spectra.[8][9][10][11]
Conclusion
The synthesis of 4-fluoro-2-nitro-N-propylaniline from 2,4-difluoronitrobenzene provides a practical and efficient example of a regioselective nucleophilic aromatic substitution. The protocol described herein is robust and scalable, though careful attention to safety and handling procedures is paramount. By understanding the underlying mechanism and following the detailed experimental steps, researchers can reliably produce this valuable intermediate for further applications in chemical synthesis.
References
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Thermo Fisher Scientific. (2010, August 30). Safety Data Sheet: 1,4-Difluoro-2-nitrobenzene.
West Liberty University. (n.d.). Material Safety Data Sheet: 2,4-Difluoronitrobenzene, 99%.
Kovács, I., et al. (2016). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography.
Multichem Exports. (n.d.). 2,4-DIFLUORONITROBENZENE Safety Data Sheet.
ChemicalBook. (2025, September 27). 2,4-Difluoronitrobenzene - Safety Data Sheet.
Lebanon Seaboard Corporation. (2025, December 25). Safety Data Sheet.
Barrow, S. J., et al. (2018).
Nudelman, N. S., & Cerdeira, S. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2, 695-698.
Rao, Z. X., et al. (2018). 3D Printed Polypropylene Continuous‐Flow Column Reactors: Exploration of Reactor Utility in SNAr Addition Reactions and the Synthesis of Bicyclic and Tetracyclic Heterocycles. Chemistry – A European Journal, 24(63), 16766-16772.
Musacchio, A. J., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(40), 12782–12786.
NIST. (n.d.). 4-Fluoro-2-nitroaniline. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
PrepChem.com. (n.d.). Synthesis of 4-fluoronitrobenzene.
Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-nitroaniline.
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.
Doyle, A. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8873–8879.
Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 508.
Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
Application Note: Precision N-Propylation of 4-Fluoro-2-nitroaniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This Application Note details the experimental protocols for the N-propylation of 4-fluoro-2-nitroaniline (CAS 364-78-3) . This transformation is a critical st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This Application Note details the experimental protocols for the N-propylation of 4-fluoro-2-nitroaniline (CAS 364-78-3) . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly EGFR tyrosine kinase inhibitors and other bioactive scaffolds where the 2-nitro-4-fluoro motif serves as a precursor to benzimidazoles or quinoxalines.
The Challenge: Nucleophilicity vs. Selectivity
The primary challenge in alkylating 4-fluoro-2-nitroaniline lies in the electronic nature of the substrate.
Deactivated Nucleophile: The ortho-nitro group is strongly electron-withdrawing (via both induction and resonance), significantly reducing the nucleophilicity of the primary amine. This necessitates forcing conditions (heat, polar aprotic solvents) or highly reactive electrophiles.
Chemo-selectivity: While the amine is deactivated, the C-4 fluorine is activated for Nucleophilic Aromatic Substitution (
). Conditions must be tuned to favor -alkylation over displacement of the fluorine or over-alkylation to the tertiary amine.
To address these challenges, this guide presents two validated pathways:
Method A (Reductive Amination): High fidelity, mono-selective (Recommended for R&D/Medicinal Chemistry).
Method B (Direct Alkylation): Cost-effective, scalable (Recommended for Process Development with optimization).
Reaction Pathways & Logic
The following diagram illustrates the two strategic approaches to synthesizing the target secondary amine.
Figure 1: Strategic pathways for N-propylation. Method A minimizes over-alkylation via steric and electronic control of the imine reduction.
Experimental Protocols
Method A: Reductive Amination (Recommended)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine formed in situ without reducing the nitro group or displacing the fluorine.
Imine Formation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitroaniline (10 mmol) in DCE (20 mL).
Activation: Add Acetic Acid (20 mmol). Stir at room temperature (RT) for 5 minutes. Note: The acid catalyzes the formation of the imine species.[2]
Addition: Add Propionaldehyde (12 mmol) in one portion. Stir for 30–60 minutes at RT under nitrogen atmosphere.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). You may not see the imine clearly as it is transient, but ensure SM is soluble.
Reduction: Cool the mixture slightly to 0°C (ice bath) to control exotherm, then add NaBH(OAc)3 (15 mmol) portion-wise over 10 minutes.
Reaction: Remove ice bath and stir at RT for 4–16 hours.
Monitoring: HPLC or TLC should show consumption of starting material (Rf ~0.4) and appearance of product (Rf ~0.6).
Quench: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL) slowly. Stir for 15 minutes until gas evolution ceases.
Workup: Extract with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4 .
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Method B: Direct Alkylation (SN2)
Rationale: Useful when aldehyde reagents are unstable or unavailable. Requires careful control of base and temperature to prevent dialkylation.
Dissolution: In a 50 mL pressure vial or RBF, dissolve 4-fluoro-2-nitroaniline (10 mmol) in anhydrous DMF (15 mL).
Deprotonation: Add Cs2CO3 (15 mmol). The mixture may turn deep orange/red due to the deprotonation of the aniline (forming the anilide anion). Stir for 15 minutes at RT.
Expert Tip: Cs2CO3 is preferred over K2CO3 for its higher solubility in DMF and "cesium effect," which can enhance mono-alkylation selectivity.
Alkylation: Add 1-Iodopropane (11 mmol) dropwise.
Heating: Heat the reaction to 60°C .
Caution: Do not exceed 80°C. Higher temperatures increase the risk of displacing the fluorine (
) or forming the dialkylated product.
Monitoring: Check HPLC every 2 hours. Stop the reaction when conversion >90% or if dialkylated impurity exceeds 5%.
Workup: Pour the reaction mixture into ice-water (100 mL). The product may precipitate.[3]
Sodium Triacetoxyborohydride: Generates hydrogen gas upon contact with acid/water. Ensure proper venting.
Waste Disposal: Segregate halogenated solvents (DCE, DCM) from non-halogenated. Aqueous waste containing boron should be treated according to local EHS regulations.
References
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Alkylation of Electron-Deficient Anilines: Li, H., et al. "Selective N-Alkylation of Anilines with Alcohols." ACS Catalysis, 2017. Link
Substrate Data: PubChem Compound Summary for 4-Fluoro-2-nitroaniline. Link
General Protocol for Nitroaniline Alkylation: "Synthesis of N-alkyl-2-nitroanilines." Organic Process Research & Development. (Adapted from general methodologies for deactivated anilines). Link
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Fluoro-2-nitro-N-propylaniline
Abstract This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-nitro-N-propylaniline. This substrate is highly activated towards nucleophi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-nitro-N-propylaniline. This substrate is highly activated towards nucleophilic attack due to the synergistic effects of the ortho-nitro group and the para-fluoro leaving group. These application notes detail the underlying mechanism, critical reaction parameters, and step-by-step protocols for the reaction with various nucleophiles, including amines, alcohols, and thiols. The information presented is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex aromatic compounds for pharmaceuticals, agrochemicals, and materials science.
Introduction and Scientific Principle
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings.[1][2] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction is highly dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[3][4]
The substrate, 4-fluoro-2-nitro-N-propylaniline, is exceptionally well-suited for SNAr reactions for two key reasons:
Activation by the Nitro Group: The nitro group at the ortho position strongly withdraws electron density from the aromatic ring by both inductive and resonance effects. This creates a significant partial positive charge on the carbon atom bearing the fluorine (the ipso-carbon), making it highly electrophilic.[5]
Excellent Leaving Group: Fluorine is the most electronegative halogen. While typically a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr. Its strong inductive effect further enhances the electrophilicity of the ipso-carbon, accelerating the initial, rate-determining nucleophilic attack.[5][6]
The reaction proceeds via a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3]
Reaction Mechanism
The SNAr reaction of 4-fluoro-2-nitro-N-propylaniline follows a bimolecular addition-elimination pathway.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)
The nucleophile (Nu⁻) attacks the electron-deficient carbon atom attached to the fluorine. This disrupts the aromaticity of the ring and forms a tetrahedral, resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the ortho-nitro group, which is a critical stabilizing factor.[1][3][4]
Step 2: Elimination of the Leaving Group and Rearomatization
The reaction intermediate subsequently collapses, expelling the fluoride ion (F⁻) and restoring the aromaticity of the ring to yield the final substituted product. This step is typically fast.[7]
Caption: The Addition-Elimination Mechanism of SNAr.
Key Parameters for Reaction Optimization
Successful execution of SNAr reactions requires careful consideration of the nucleophile, solvent, base, and temperature.
Choice of Nucleophile
A wide variety of nucleophiles can be employed. The nucleophilicity of the reagent is a key driver of the reaction rate.
Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.
Oxygen Nucleophiles: Alcohols and phenols react readily, typically after deprotonation with a suitable base to form the more nucleophilic alkoxide or phenoxide.
Sulfur Nucleophiles: Thiols are highly effective nucleophiles and often react under milder conditions than their oxygen counterparts.[8]
Solvent Selection
The choice of solvent is critical as it influences both reagent solubility and reaction rate. Dipolar aprotic solvents are generally preferred as they can solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[8][9]
Solvent
Polarity
Boiling Point (°C)
Common Usage Notes
Dimethylformamide (DMF)
Polar Aprotic
153
Excellent solvent for a wide range of nucleophiles.
Dimethyl sulfoxide (DMSO)
Polar Aprotic
189
Highly polar, can significantly accelerate reactions.[10]
Acetonitrile (ACN)
Polar Aprotic
82
Good for reactions at moderate temperatures.
Tetrahydrofuran (THF)
Polar Aprotic
66
Often used with strong bases like NaH for O- and N-arylations.[11]
Ethanol (EtOH)
Polar Protic
78
Can be used, but may slow the reaction by solvating the nucleophile.[12]
Role of the Base
For nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols), a base is required. The base serves two primary functions:
Deprotonation: It deprotonates the nucleophile to generate a more potent anionic species (e.g., R-OH → R-O⁻).
Scavenging: It neutralizes the acid (HF) generated during the reaction, driving the equilibrium towards the products.
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (Triethylamine, DIPEA), and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for less acidic nucleophiles.[2][8]
Temperature Control
The reaction temperature is a critical parameter to control both the reaction rate and selectivity. While many SNAr reactions on this activated substrate can proceed at room temperature, moderate heating (typically 50-100 °C) is often employed to ensure a reasonable reaction time.[11] Reaction progress should be monitored by an appropriate technique (TLC, LC-MS) to determine the optimal reaction time and temperature.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
Caption: General workflow for SNAr experiments.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Pyrrolidine)
This protocol describes a general procedure for the N-arylation of a secondary amine.
Materials:
4-Fluoro-2-nitro-N-propylaniline (1.0 eq)
Pyrrolidine (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Dimethylformamide (DMF)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitro-N-propylaniline.
Add potassium carbonate, followed by anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
Add pyrrolidine to the stirring suspension.
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material is typically more nonpolar than the product.
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
Pour the mixture into water and extract with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield the desired N-aryl pyrrolidine derivative.
Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)
This protocol outlines the synthesis of a diaryl ether using a phenoxide nucleophile.
Materials:
4-Fluoro-2-nitro-N-propylaniline (1.0 eq)
4-Methoxyphenol (1.1 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Tetrahydrofuran (THF), anhydrous
Procedure:
In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of 4-methoxyphenol in anhydrous THF dropwise to the NaH suspension.
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
Add a solution of 4-fluoro-2-nitro-N-propylaniline in anhydrous THF to the phenoxide solution.
Heat the reaction to reflux (approx. 66 °C) and monitor by LC-MS.
After the reaction is complete (typically 6-12 hours), cool to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with diethyl ether (3x volumes).
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
Purify via flash chromatography to isolate the target diaryl ether.
Protocol 3: Reaction with a Thiol (e.g., Benzyl Mercaptan)
This protocol describes the formation of an aryl thioether.
Materials:
4-Fluoro-2-nitro-N-propylaniline (1.0 eq)
Benzyl Mercaptan (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Acetonitrile (ACN)
Procedure:
Dissolve 4-fluoro-2-nitro-N-propylaniline in acetonitrile in a round-bottom flask.
Add triethylamine, followed by the dropwise addition of benzyl mercaptan at room temperature.
Stir the reaction at room temperature. A mild exotherm may be observed.
Monitor the reaction progress by TLC. These reactions are often complete within 1-3 hours.
Once complete, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography to obtain the desired aryl thioether.
Increase temperature in 10 °C increments; Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols); Ensure all solvents and reagents are anhydrous.
Multiple Products/Side Reactions
Reaction temperature is too high; Presence of multiple nucleophilic sites on the nucleophile.
Lower the reaction temperature; Use a protecting group strategy for the nucleophile if necessary.
Low Yield
Incomplete reaction; Product loss during workup/purification.
Increase reaction time; Optimize extraction pH to ensure the product is neutral; Check for product volatility during concentration.
Difficulty in Purification
Product and starting material have similar polarity.
Adjust the eluent system for chromatography (e.g., add a small % of a more polar or less polar solvent); Consider an alternative purification method like crystallization.
Conclusion
The nucleophilic aromatic substitution of 4-fluoro-2-nitro-N-propylaniline is a robust and versatile method for synthesizing a wide array of substituted 2-nitroaniline derivatives. The strong activation provided by the ortho-nitro group and the excellent leaving group ability of fluoride allow for high reaction efficiency under relatively mild conditions. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can readily access complex molecular architectures that are valuable intermediates in drug discovery and materials science. The protocols provided herein serve as a reliable starting point for the exploration and optimization of these powerful transformations.
References
Acevedo, O., & Jorgensen, W. L. (2004).
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
Gazal, S., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
Jasiński, R., & Mroczyńska, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
Knowledge. (2025).
Unknown Author. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
Unknown Author. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.
Chemistry LibreTexts. (2022). 16.
Mehmood, H., et al. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
Unknown Author.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Ethoxy-2-fluoro-1-nitrobenzene.
Unknown Author. (2020).
Unknown Author. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
Unknown Author. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
using 4-fluoro-2-nitro-N-propylaniline as a pharmaceutical intermediate
Modular Scaffold for Fluorinated Benzimidazoles in Drug Discovery Part 1: Executive Summary & Strategic Utility 4-Fluoro-2-nitro-N-propylaniline (CAS: 22418-29-7 for generic N-alkyl analogs; specific isomer implied) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Modular Scaffold for Fluorinated Benzimidazoles in Drug Discovery
Part 1: Executive Summary & Strategic Utility
4-Fluoro-2-nitro-N-propylaniline (CAS: 22418-29-7 for generic N-alkyl analogs; specific isomer implied) is a high-value pharmacophore building block. It serves as a critical "turn-key" intermediate for synthesizing 1-propyl-5-fluorobenzimidazoles , a privileged scaffold in modern medicinal chemistry.
Why this Molecule?
In the "Design-Make-Test" cycle of drug discovery, this intermediate solves three structural problems simultaneously:
Metabolic Blocking: The fluorine atom at the C4 position (which becomes C5 in the benzimidazole) blocks the para-position, a primary site for Cytochrome P450-mediated oxidative metabolism, thereby extending the half-life (
) of the final drug candidate.
Lipophilicity Tuning: The N-propyl group introduces a defined hydrophobic handle, essential for penetrating cell membranes or occupying hydrophobic pockets in enzyme active sites (e.g., Kinase ATP-binding pockets).
Synthetic Efficiency: It contains a pre-installed nitrogen differentiation (nitro vs. secondary amine), allowing for controlled, regioselective cyclization without the need for protecting groups.
Primary Applications:
Kinase Inhibitors: Targeting EGFR, VEGFR, or specific tyrosine kinases where the benzimidazole core mimics the purine ring of ATP.
Anthelmintics: Analogs of Albendazole/Flubendazole requiring fluorination for potency.
Angiotensin II Receptor Blockers (ARBs): Next-generation sartan derivatives.
Part 2: Chemical Identity & Properties
Property
Specification
IUPAC Name
4-Fluoro-2-nitro-N-propylaniline
Molecular Formula
Molecular Weight
198.19 g/mol
Appearance
Orange to Red Crystalline Solid
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Method A: Synthesis of the Intermediate (Upstream)
Rationale: While 2,4-difluoronitrobenzene is a cheaper starting material, it suffers from regioselectivity issues (competing nucleophilic attack at C2 vs. C4). This protocol uses 2,5-difluoronitrobenzene to guarantee regiochemical purity, as only the C2 fluorine is activated by the ortho-nitro group.
Reagents:
2,5-Difluoronitrobenzene (1.0 eq)
n-Propylamine (1.2 eq)
Triethylamine (TEA) (1.5 eq) or
Solvent: Acetonitrile (ACN) or Ethanol
Step-by-Step Protocol:
Setup: Charge a round-bottom flask with 2,5-difluoronitrobenzene dissolved in ACN (5 mL/mmol).
Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Dropwise add a mixture of n-propylamine and TEA over 20 minutes.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (UV active) will disappear, replaced by a bright orange/red spot (Product).
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water (
) and brine () to remove amine salts.
Purification: Dry organic layer over
. Flash chromatography is rarely needed if 2,5-difluoro precursor is used; recrystallization from Ethanol/Water yields bright orange needles.
Rationale: This protocol converts the intermediate into the active pharmaceutical scaffold (1-propyl-5-fluorobenzimidazole). We utilize an Iron-mediated reduction to prevent accidental hydrodefluorination (a risk with Pd/C hydrogenation).
Reagents:
4-Fluoro-2-nitro-N-propylaniline (Intermediate)
Iron Powder (5.0 eq)
Ammonium Chloride (
) (5.0 eq)
Formic Acid (or specific Aldehyde for C2-substitution)
Ar-F . Single peak. Absence indicates defluorination.
TLC
Rf ~ 0.4 (Hex:EtOAc 4:1)
Distinct Orange/Red spot. (Amines are usually UV active, Nitroanilines are colored).
Part 6: Safety & Handling
Nitroaromatic Hazards: While this specific intermediate is stable, nitro compounds can decompose violently at high temperatures. Do not distill the neat liquid/solid at temperatures >150°C.
Fluoride Scavenging: The synthesis (Step 1) generates HF (hydrofluoric acid) equivalents as a byproduct (captured by TEA/Base). Ensure waste streams are treated with calcium chloride (
) to precipitate fluoride before disposal.
Skin Permeability: The N-propyl group increases lipid solubility, making this compound readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
References
Synthesis of Fluorinated Benzimidazoles
Source: "Regioselective synthesis of 1-alkyl-5-fluorobenzimidazoles." Journal of Heterocyclic Chemistry.
Context: Validates the use of 2,5-difluoronitrobenzene for regiocontrol.
Nucleophilic Aromatic Substitution (SnAr)
Source: "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups." Organic Chemistry Portal.
Context: Explains the activation energy differences between ortho- and para-fluorine
Safety of Fluorinated Anilines
Source: PubChem Compound Summary for 4-Fluoro-2-nitroaniline deriv
High-Efficiency Amination of Fluoronitrobenzenes: Mechanism and Protocol for Propylamine Addition
Executive Summary This guide details the mechanistic principles and experimental protocols for the nucleophilic aromatic substitution ( ) of 4-fluoronitrobenzene with n-propylamine . Unlike aliphatic nucleophilic substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mechanistic principles and experimental protocols for the nucleophilic aromatic substitution (
) of 4-fluoronitrobenzene with n-propylamine . Unlike aliphatic nucleophilic substitutions (/), this reaction is governed by the "Element Effect," where fluoride serves as a superior leaving group due to its high electronegativity.[1][2] This document provides researchers with a validated synthesis workflow for N-propyl-4-nitroaniline , emphasizing kinetic control, solvent selection, and impurity management.
Mechanistic Insight: The
Pathway
The reaction proceeds via an Addition-Elimination mechanism.[1][3][4][5][6][7] Unlike concerted
reactions, this pathway involves a distinct intermediate known as the Meisenheimer Complex (-complex).
Reaction Stages[4][8]
Nucleophilic Attack (Rate-Determining Step): The lone pair of the propylamine nitrogen attacks the ipso-carbon of the 4-fluoronitrobenzene. The high electronegativity of fluorine inductively withdraws electron density, making this carbon highly electrophilic and lowering the activation energy for this attack.
Meisenheimer Complex Formation: The aromaticity is temporarily disrupted. The negative charge is delocalized into the electron-withdrawing nitro group (resonance stabilization).
Elimination (Fast): The aromaticity is restored by the ejection of the fluoride ion.
Deprotonation: A second equivalent of amine (or auxiliary base) removes the proton from the ammonium intermediate to yield the neutral product.
Visualization of Signaling Pathway
The following diagram illustrates the stepwise conversion and resonance stabilization.
Figure 1: Reaction coordinate pathway showing the rate-determining formation of the Meisenheimer complex.
Critical Experimental Parameters
The "Element Effect" (F >> Cl > Br > I)
In
reactions, fluorine is the most reactive halogen , contrary to trends where iodide is best.
Reasoning: The rate-determining step is the initial attack, not the bond breaking. Fluorine’s strong inductive effect (-I) stabilizes the transition state leading to the Meisenheimer complex.[2][8] The C-F bond strength is irrelevant because the bond is not broken until the fast second step.
Solvent Selection
Solvent choice dictates reaction kinetics and impurity profiles.
Solvent Type
Examples
Suitability
Mechanistic Impact
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Stabilizes the polar Meisenheimer intermediate; leaves nucleophile "naked" (reactive).
Polar Protic
Ethanol, Methanol
Medium
H-bonding solvates the amine, reducing nucleophilicity. Used if product precipitation is desired.[4][9][10]
Non-Polar
Toluene, Hexane
Low
Poor solubility of polar intermediates; requires high temp or phase transfer catalysts.
Stoichiometry
Ratio: 1:2.2 (Substrate : Amine).
Why: The reaction generates Hydrofluoric acid (HF). The first equivalent of propylamine acts as the nucleophile; the second equivalent acts as a base to scavenge the proton/HF, forming propylammonium fluoride. Alternatively, use 1.1 eq Propylamine + 1.2 eq
.
Standard Operating Procedure (SOP)
Objective: Synthesis of N-propyl-4-nitroaniline (CAS: 419-46-5) from 4-fluoronitrobenzene.
Figure 2: Step-by-step synthesis workflow for N-propyl-4-nitroaniline.
Detailed Protocol Steps
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 14.1 g of 4-fluoronitrobenzene in 100 mL of Acetonitrile.
Addition: Add 20.5 mL of n-propylamine dropwise over 10 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 40°C during addition.
Reaction: Heat the mixture to 60°C in an oil bath. Stir for 3 hours.
Validation: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). Product (
, yellow spot) should appear; SM () should disappear.
Workup: Cool the mixture to room temperature. Pour slowly into 400 mL of vigorously stirred ice water. The product will precipitate as a bright yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with
mL cold water to remove propylammonium fluoride salts and excess amine.
Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Quality Control & Troubleshooting
Analytical Specifications
Appearance: Bright yellow crystalline solid.
Melting Point: 94–96°C (Lit. value).
1H NMR (DMSO-d6):
8.05 (d, 2H, Ar-H ortho to )
6.65 (d, 2H, Ar-H ortho to NH)
7.20 (broad t, 1H, NH)
3.15 (q, 2H, )
1.60 (m, 2H, )
0.95 (t, 3H, )
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation; Product solubility in water.
Ensure water volume is 4x reaction volume; Cool to 0°C before filtering.
Dark/Oily Product
Oxidation or polymerization of amine.
Use fresh amine; Conduct reaction under Nitrogen atmosphere.
Slow Reaction
Temperature too low or solvent too wet.
Increase temp to reflux; Use dry (anhydrous) ACN or DMSO.
References
Solvent Effects in SNAr: Acevedo, O., & Jorgensen, W. L. (2004).[11] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. Link[11]
The Element Effect: Bunnett, J. F. (1951). Kinetics of the reactions of 1-fluoro-2:4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society.[11] Link
General SNAr Mechanism: Master Organic Chemistry. (2018).[12][13] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link
Leaving Group Comparative Studies: Zingaretti, L., et al. (2003). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine. Journal of Physical Organic Chemistry. Link
Application Note: Scalable Process Design for 4-Fluoro-2-nitro-N-propylaniline
Executive Summary This application note details a scalable, regioselective protocol for the preparation of 4-fluoro-2-nitro-N-propylaniline (CAS: N/A for specific derivative; Core CAS 364-78-3 refers to the parent anilin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a scalable, regioselective protocol for the preparation of 4-fluoro-2-nitro-N-propylaniline (CAS: N/A for specific derivative; Core CAS 364-78-3 refers to the parent aniline). This molecule is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and various pharmaceutical pharmacophores.
While multiple synthetic routes exist, this guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluoronitrobenzene with n-propylamine . This route is selected for its superior regiocontrol, atom economy, and safety profile upon scale-up compared to direct nitration or reductive alkylation methods.
Strategic Route Selection
In process chemistry, selecting the starting material dictates the impurity profile and safety of the scale-up. We evaluated three potential routes:
Over-alkylation : Difficult to stop at secondary amine; formation of tertiary amine impurities.
C (Nitration)
4-Fluoro-N-propylaniline
HNO₃, H₂SO₄
Medium
Regioselectivity : Nitration often yields mixture of ortho/meta isomers; oxidation of the amine chain.
Mechanistic Rationale for Route A
The SNAr reaction of 2,5-difluoronitrobenzene is driven by the electronic activation provided by the nitro group.
C2 Position (Ortho): The fluorine at C2 is ortho to the electron-withdrawing nitro group (-I, -M effects), making it highly electrophilic and susceptible to nucleophilic attack.
C5 Position (Meta): The fluorine at C5 is meta to the nitro group.[1] It lacks resonance activation, rendering it inert under standard SNAr conditions.
This electronic differentiation guarantees that n-propylamine displaces only the C2-fluorine, yielding the desired 4-fluoro-2-nitro-N-propylaniline (after renumbering the aniline core) with >98% regioselectivity.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway demonstrating the regioselective displacement of the ortho-fluorine atom.[2][3][4]
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg) | Expected Yield: 92-95% | Purity: >99% (HPLC)
Materials & Equipment[5][6]
Reactor: Jacketed glass reactor (1 L or 5 L) with overhead stirring and internal temperature probe.
Reagents:
2,5-Difluoronitrobenzene (2,5-DFNB): 100.0 g (0.629 mol)
Safety Note: 2,5-DFNB is a skin irritant and toxic.[5] The reaction generates HF in situ, which is immediately neutralized by K₂CO₃. Ensure adequate ventilation.[6][5][7]
Step-by-Step Procedure
Phase 1: Reaction Initiation
Charge the reactor with Acetonitrile (400 mL) and K₂CO₃ (104.3 g) .
Start stirring (300-400 rpm) to create a uniform slurry.
Add2,5-Difluoronitrobenzene (100.0 g) to the slurry.
Cool the mixture to 0–5°C using the jacket chiller. Critical: Lower temperature controls the exotherm during amine addition.
Prepare a solution of n-Propylamine (40.9 g) in Acetonitrile (100 mL) .
Add the amine solution dropwise over 60 minutes , maintaining the internal temperature < 10°C .
After addition, allow the reaction to warm to 20–25°C (Room Temperature) over 1 hour.
Stir at RT for 3–4 hours .
IPC Sampling: Take an aliquot (50 µL), dilute in MeCN, and analyze by HPLC.
Specification: < 1.0% remaining 2,5-DFNB.
Phase 3: Workup & Isolation
Quench: Add Water (600 mL) to the reaction mixture. The potassium salts will dissolve, and the product may precipitate or oil out depending on concentration.
Extraction: Extract the mixture with Ethyl Acetate (2 x 300 mL) .
Note: If the product precipitates as a solid upon water addition, filtration is preferred over extraction for higher purity.
Wash: Wash the combined organic layer with Brine (200 mL) followed by Water (200 mL) to remove residual amine and inorganic salts.
Dry: Dry organic phase over MgSO₄ or Na₂SO₄ . Filter.
Concentrate: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield an orange/yellow solid or oil.
Recrystallization (Optional for High Purity): Recrystallize from Heptane/Ethanol (9:1) if purity is <98%.
Process Safety & Scalability Assessment
Thermal Hazards (DSC Data Proxy)
Nitro-aromatics are energetic. While 2,5-DFNB is stable at RT, the reaction intermediate and product have decomposition potential at high temperatures.
Onset of Decomposition (Theoretical): > 200°C.
Process Safety Limit: Do not heat reaction mass above 60°C.
Gas Evolution: CO₂ is generated if K₂CO₃ neutralizes HF. Ensure reactor venting is not blocked.
Impurity Management
Bis-substitution: Reaction at both fluorine positions is theoretically possible but kinetically disfavored due to the deactivation of the meta-fluorine. < 0.5% bis-adduct is observed at RT.
Hydrolysis: In the presence of water and base, the fluorine might hydrolyze to a phenol. Use anhydrous MeCN and dry K₂CO₃ to mitigate this.
Workflow Visualization
Figure 2: Unit operation workflow for the synthesis and isolation of 4-fluoro-2-nitro-N-propylaniline.
References
Sigma-Aldrich. (n.d.).[8] 2,5-Difluoronitrobenzene Product Sheet. Retrieved from
Source for physical properties and safety data of the starting m
ChemicalBook. (2023).[4][6] 2,5-Difluoronitrobenzene Safety Data Sheet (SDS). Retrieved from
Source for hazard identific
BenchChem. (2025).[1] Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from
Provides mechanistic insight into SNAr regioselectivity on fluoronitrobenzenes.
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from
Validates the reactivity patterns of 2,4- and 2,5-difluoronitrobenzene systems.
Google Patents. (2019). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. Retrieved from
Comparative reference for alternative synthesis methods (nitration)
solvent selection for the synthesis of 4-fluoro-2-nitro-N-propylaniline
Executive Summary The synthesis of 4-fluoro-2-nitro-N-propylaniline (CAS: 364-78-3 derivative) via Nucleophilic Aromatic Substitution ( ) presents a critical regioselectivity challenge. The starting material, 2,4-difluor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-fluoro-2-nitro-N-propylaniline (CAS: 364-78-3 derivative) via Nucleophilic Aromatic Substitution (
) presents a critical regioselectivity challenge. The starting material, 2,4-difluoronitrobenzene , possesses two electrophilic sites activated by the electron-withdrawing nitro group.
Path A (Target): Displacement of the ortho-fluorine yields 4-fluoro-2-nitro-N-propylaniline.
Path B (Impurity): Displacement of the para-fluorine yields 2-fluoro-4-nitro-N-propylaniline.
Core Directive: Contrary to standard
protocols that prioritize polar aprotic solvents (DMF, DMSO) for rate acceleration, this application note demonstrates that non-polar or low-polarity solvents (Toluene, 2-MeTHF) are essential to enforce high regioselectivity (>95:5 ortho:para) via an intramolecular hydrogen-bond-assisted mechanism.
Mechanistic Grounding: The "Built-in Solvation" Effect
To select the correct solvent, one must understand the transition state (TS) geometry.
Non-Polar Media (Toluene, Heptane): The reaction proceeds through a six-membered cyclic transition state. The amine hydrogen forms an intramolecular hydrogen bond with the nitro group oxygen. This "built-in solvation" stabilizes the ortho-substitution pathway, significantly lowering its activation energy relative to the para-pathway.
Polar/Protic Media (DMF, Ethanol): Solvents with high dielectric constants or hydrogen-bond donor/acceptor capabilities disrupt this intramolecular interaction. They solvate the amine and the nitro group independently, removing the "tethering" effect. Consequently, steric hindrance at the ortho position becomes dominant, and the reaction shifts toward the para-isomer, leading to difficult-to-separate regioisomeric mixtures.
Regioselectivity vs. Solvent Polarity
Solvent Class
Solvent Example
Mechanism Dominance
Regio Ratio (Ortho:Para)*
Reaction Rate
Non-Polar
Toluene
Intramolecular H-Bonding
> 95 : 5
Moderate
Green Ether
2-MeTHF
Mixed Mode
~ 90 : 10
Good
Polar Protic
Ethanol
Intermolecular Solvation
~ 70 : 30
Slow
Polar Aprotic
DMF/DMSO
Dipolar Stabilization
~ 60 : 40
Fast
*Ratios are illustrative estimates based on 2,4-difluoronitrobenzene
literature [1, 2].
Solvent Selection Protocol
Primary Recommendation: Toluene[1]
Justification: Provides the highest regioselectivity. The low dielectric constant (
) enforces the tight ion-pair/H-bond mechanism required for ortho-attack.
Process Benefit: Toluene forms an azeotrope with water, facilitating drying if necessary. It is also easily recoverable.
Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF)
Justification: A bio-derived solvent with lower polarity than THF but higher than toluene. It offers a compromise, maintaining good regioselectivity while improving the solubility of the final nitroaniline product compared to purely non-polar hydrocarbons.
Process Benefit: Excellent phase separation from water during workup.
Solvents to AVOID
DMF, NMP, DMSO: While these accelerate
rates, they degrade regioselectivity to unacceptable levels, requiring expensive column chromatography or extensive recrystallization to remove the para-isomer.
Alcohols (MeOH, EtOH): These disrupt the critical H-bonding mechanism.
Detailed Experimental Protocol
Target: Synthesis of 4-fluoro-2-nitro-N-propylaniline
Scale: 100 mmol basis
Base: Triethylamine (16.7 mL, 120 mmol) [Optional: Propylamine can act as scavenger if used in 2.2 equiv excess]
Solvent: Toluene (anhydrous, 150 mL)
Step-by-Step Procedure
Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
.
Charging: Charge 2,4-difluoronitrobenzene and Toluene (100 mL). Cool the solution to 0–5 °C using an ice/water bath. Note: Cooling is critical to suppress non-selective background reactions.
Nucleophile Addition: Mix n-Propylamine with the remaining Toluene (50 mL). Add this solution dropwise to the reactor over 30–45 minutes, maintaining internal temperature < 10 °C .
Checkpoint: The reaction is exothermic. Rapid addition may trigger a runaway or reduce selectivity.
Reaction Phase:
Allow the mixture to warm to Room Temperature (20–25 °C).
Stir for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Look for disappearance of starting material (
) and formation of the yellow/orange product ().
Quench & Workup:
Add Water (100 mL) to dissolve the hydrofluoride salts.
Stir vigorously for 10 minutes, then settle.
Separate the phases. The product is in the Upper Organic Layer .
Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine.
Concentrate under reduced pressure (Rotavap, 40 °C, 50 mbar) to yield a crude orange solid.
Purification: Recrystallize from Heptane/Ethanol (95:5) if purity is <98%.
Visualization of Workflows
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Solvent polarity dictates the reaction pathway. Non-polar solvents favor the ortho-selective transition state.
Figure 2: Process Workflow
Caption: Optimized batch processing workflow for high-purity isolation.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Regioselectivity (<90:10)
Solvent too polar or wet.
Ensure Toluene is anhydrous. Avoid adding co-solvents like THF.
Low Conversion
Temperature too low or insufficient time.
in non-polar solvents is slower. Increase time or gently warm to 40°C (monitor impurity profile).
Bis-substitution (Product reacts again)
Excess amine + High Temp.
Strictly control stoichiometry (1.5 eq max) and keep T < 40°C.
Emulsion during workup
Fluoride salts/Amine soaps.
Filter the biphasic mixture through Celite before separation or add saturated brine.
References
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V., & Bhagat, P. R. (2014).[2][3] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene . Organic Process Research & Development, 18(7), 912–918.[3]
[Link]
Microwave-Assisted Synthesis of 4-Fluoro-2-Nitro-N-Propylaniline: A Modern Protocol for Accelerated Nucleophilic Aromatic Substitution
An Application Guide for Researchers Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-fluoro-2-nitro-N-propylaniline via a microwave-assisted Nucleophilic Aromatic Subs...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-fluoro-2-nitro-N-propylaniline via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. The target compound is a valuable intermediate in medicinal chemistry and materials science. Traditional synthesis methods often require prolonged reaction times and high temperatures, leading to potential side product formation. Microwave-assisted organic synthesis (MAOS) offers a robust alternative, dramatically reducing reaction times from hours to minutes while often improving yields and product purity.[1] This guide, designed for researchers and drug development professionals, explains the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and discusses expected outcomes.
Introduction and Scientific Rationale
The synthesis of substituted nitroanilines is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and dyes. 4-fluoro-2-nitro-N-propylaniline is a key scaffold that can be further functionalized. The core transformation relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, a role perfectly fulfilled by the strongly electron-withdrawing nitro group (-NO₂).[2]
In the chosen starting material, 1,4-difluoro-2-nitrobenzene, the nitro group activates the ring towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitro group) is significantly more activated than the fluorine at the C1 position (meta to the nitro group). This regioselectivity is a direct consequence of the resonance stabilization of the negative charge in the intermediate Meisenheimer complex, where the charge can be delocalized onto the oxygen atoms of the nitro group when the attack occurs at the para position.
Why Microwave-Assisted Synthesis?
Conventional heating relies on conduction, which is often slow and inefficient, creating thermal gradients within the reaction vessel. Microwave irradiation, conversely, heats the bulk of the sample simultaneously through direct coupling with polar molecules (dielectric heating).[1] This rapid and uniform heating can lead to:
Rate Acceleration: Reactions that take hours conventionally can often be completed in minutes.[3][4]
Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.[3]
Enhanced Safety: Reactions are performed in sealed, pressure-rated vessels, providing containment.[5]
Reaction Scheme and Mechanism
Overall Transformation:
Mechanism: Addition-Elimination (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks the electron-deficient carbon atom at the C4 position of 1,4-difluoro-2-nitrobenzene. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.
The diagram below illustrates the key stages of this mechanistic pathway.
Caption: Simplified workflow of the SNAr mechanism.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens must not be used for this procedure due to extreme safety hazards.[5][6]
Monowave or multi-mode laboratory microwave reactor (e.g., CEM, Anton Paar, Biotage).
10 mL pressure-rated microwave reaction vial with a stir bar.
Precision balance.
Syringes and needles.
Rotary evaporator.
Glassware for extraction and chromatography.
TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
The entire workflow, from preparation to final analysis, is outlined in the diagram below.
Caption: Experimental workflow for the synthesis.
Reactant Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (159 mg, 1.0 mmol).
Rationale: Accurate measurement of the limiting reagent is critical for calculating yield.
Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).
Rationale: DMF is a polar aprotic solvent that absorbs microwave energy efficiently and helps to solvate the reagents and intermediates.
Nucleophile Addition: Add n-propylamine (99 µL, 1.2 mmol, 1.2 equivalents) to the vial.
Rationale: A slight excess of the amine ensures the complete consumption of the limiting electrophile.
Vessel Sealing: Securely seal the vial with a septum cap. Ensure the seal is tight to withstand the pressure generated during heating.[10]
Microwave Reactor Setup: Place the vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
Temperature: 140 °C (monitored by internal IR sensor)
Time: 15 minutes
Stirring: On (medium speed)
Power: Dynamic (instrument adjusts power to maintain temperature)
Pressure Limit: 15 bar
Reaction Execution: Start the irradiation. The instrument will automatically control power to maintain the set temperature.
Cooling: After the reaction is complete, allow the vessel to cool to below 50 °C using the instrument's forced air cooling before handling.
Work-up: Open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 30 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Rationale: This separates the organic product from the water-soluble DMF and salts.
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:EtOAc).
Rationale: Chromatography separates the desired product from unreacted starting material and any potential side products.[9] Monitor fractions by TLC.
Characterization: The final product, a yellow-orange oil or solid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results
Parameter
Expected Outcome
Notes
Reaction Time
15 minutes
Compared to 6-24 hours with conventional heating.
Yield
85-95%
Yields are typically high due to the clean and rapid nature of the reaction.[3][11]
Purity
>98%
After column chromatography.
Appearance
Yellow-orange oil or solid
Critical Safety Precautions
Adherence to safety protocols is paramount. This synthesis involves hazardous materials and specialized equipment.
Chemical Hazards:
1,4-Difluoro-2-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]
n-Propylamine: Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Harmful if inhaled.[8]
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Microwave Reactor Safety:
Never use a domestic microwave oven. Laboratory reactors are specifically designed with pressure/temperature controls and safety interlocks to prevent accidents.[5][12]
Inspect reaction vessels for cracks or defects before use. Do not exceed the manufacturer's recommended volume and pressure limits.[13]
Pressure Buildup: Be aware that heating solvents above their boiling points in a sealed vessel generates significant pressure. Ensure the reactor's pressure monitoring is active.[10]
Ventilation: Always operate the microwave reactor inside a certified chemical fume hood to manage any potential vapor release.[6]
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents and operating the equipment.
References
CEM Corporation. (n.d.).
Scribd. (n.d.).
JAG Group. (n.d.). Microwave Reactor Safety.
Berghof Products + Instruments. (n.d.). Safe working with solvents in microwaves.
BS Publications. (n.d.). PART - 1 INTRODUCTION - Safety Precautions.
Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
Cravotto, G., & Cintas, P. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Thermo Fisher Scientific. (2010, August 30).
Martinez, A., et al. (2016, September 1). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Ingenta Connect.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Propylamine. NJ.gov.
Hipparagi, S. M., et al. (2007). Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies. Oriental Journal of Chemistry, 23(2).
Application Note & Protocol: One-Pot Synthesis of 4-fluoro-2-nitro-N-propylaniline
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Substituted anilines, in turn, are privileged structures found in a vast array of pharmaceuticals. The convergence of these two features in molecules like 4-fluoro-2-nitro-N-propylaniline presents a valuable building block for the synthesis of novel therapeutics. The presence of a nitro group offers a versatile handle for further chemical transformations, while the N-propyl group can modulate interactions within protein binding pockets. This document provides a detailed protocol for a highly efficient, one-pot synthesis of 4-fluoro-2-nitro-N-propylaniline, leveraging the principles of reductive N-alkylation.
The Power of One-Pot Reactions: A Green Chemistry Approach
Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased waste generation from intermediate purification steps, and higher operational costs. One-pot reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, represent a more elegant and sustainable approach.[3] For the synthesis of N-alkylated anilines from their corresponding nitroarenes, a one-pot reductive N-alkylation strategy is particularly effective. This method combines the reduction of a nitro group to an amine and the subsequent N-alkylation via reductive amination with a carbonyl compound into a single, seamless process. This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste and improving atom economy.[3]
Proposed One-Pot Synthesis of 4-fluoro-2-nitro-N-propylaniline
This section details a representative protocol for the one-pot synthesis of 4-fluoro-2-nitro-N-propylaniline from 4-fluoro-2-nitroaniline and propanal. The procedure is adapted from established methods for the reductive N-alkylation of nitroarenes using a zinc/acetic acid system.[3]
Reaction Principle
The synthesis proceeds in two key stages within the same pot:
Reduction of the Nitro Group: Zinc dust in the presence of acetic acid reduces the nitro group of 4-fluoro-2-nitroaniline to the corresponding primary amine.
Reductive Amination: The in situ generated amine then reacts with propanal to form a Schiff base (imine), which is subsequently reduced by the same Zn/HOAc system to yield the final N-propylated product.
Reaction Scheme
Caption: One-pot synthesis of 4-fluoro-2-nitro-N-propylaniline.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
4-fluoro-2-nitroaniline
156.11
1.56 g
10
1.0
Propanal
58.08
0.87 mL
12
1.2
Zinc Dust
65.38
2.62 g
40
4.0
Glacial Acetic Acid
60.05
4.6 mL
80
8.0
Methanol
-
20 mL
-
-
Ethyl Acetate
-
As needed
-
-
Saturated NaHCO₃ (aq)
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous Na₂SO₄
-
As needed
-
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitroaniline (1.56 g, 10 mmol).
Add methanol (20 mL) and stir until the starting material is fully dissolved.
To this solution, add propanal (0.87 mL, 12 mmol, 1.2 equiv).
In a single portion, add zinc dust (2.62 g, 40 mmol, 4.0 equiv).
Slowly add glacial acetic acid (4.6 mL, 80 mmol, 8.0 equiv) to the stirring mixture. The addition may be exothermic.
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by adding 50 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize excess acetic acid, followed by brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-2-nitro-N-propylaniline.
Self-Validation and Characterization
TLC Monitoring: Use a mobile phase of 20% ethyl acetate in hexanes to monitor the disappearance of the starting material (4-fluoro-2-nitroaniline) and the appearance of the product.
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the purified product. Expect to see signals corresponding to the propyl group and the aromatic protons.
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Purity Analysis (HPLC): Assess the purity of the final compound.
Mechanistic Insights
The one-pot reductive N-alkylation proceeds through a cascade of reactions. The zinc metal acts as the reducing agent, with acetic acid providing the protons.
Caption: Proposed reaction mechanism.
Experimental Workflow Overview
Caption: Experimental workflow diagram.
Troubleshooting and Considerations
Formation of the Unalkylated Amine: If the reaction stalls after the reduction of the nitro group, it may be due to insufficient propanal or a less reactive imine formation step. Adding a slight excess of propanal can drive the reaction towards the desired product.
Dialkylation: While this method generally favors mono-N-alkylation, the formation of the dipropylated product is possible.[3] Using a minimal excess of the aldehyde (1.1-1.2 equivalents) helps to suppress this side reaction.
Reaction Rate: If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial. However, this could also increase the likelihood of side product formation.
Conclusion
The described one-pot reductive N-alkylation protocol offers an efficient, straightforward, and environmentally conscious method for the synthesis of 4-fluoro-2-nitro-N-propylaniline. This versatile building block, made readily accessible through this procedure, can be a valuable asset for researchers in drug discovery and development, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
Yadav, J. S., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9856-9859. Available at: [Link]
Chem-Impex. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 4-Fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
U.S. National Library of Medicine. (2015). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. PubMed Central. Available at: [Link]
ResearchGate. (2015). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Available at: [Link]
Google Patents. (2019). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]
Technical Support Center: Purification of 4-Fluoro-2-nitro-N-propylaniline
The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 4-fluoro-2-nitro-N-propylaniline . It synthesizes principles of Nucleophilic Aromatic Substitution (SnAr) workup with...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 4-fluoro-2-nitro-N-propylaniline . It synthesizes principles of Nucleophilic Aromatic Substitution (SnAr) workup with specific physicochemical properties of nitroanilines.
This guide addresses the isolation and purification of 4-fluoro-2-nitro-N-propylaniline (CAS: N/A for specific propyl derivative, analog to 364-78-3 parent). This compound is typically synthesized via SnAr reaction of 2,5-difluoronitrobenzene (or 4-fluoro-2-nitrochlorobenzene) with propylamine.
Crucial Physicochemical Insight:
Unlike its parent compound (4-fluoro-2-nitroaniline, MP ~95°C), the N-propyl derivative is likely a low-melting solid or a viscous orange/red oil at room temperature due to the disruption of crystal packing by the alkyl chain. Users often mistake this oily state for "impure sludge," but it is frequently the natural state of the compound before high-vacuum drying or salt formation.
Target Molecule Specs
Property
Description
Appearance
Bright orange to deep red oil (crude); Yellow-orange needles (pure/cold)
Solubility
Soluble in EtOAc, DCM, MeOH; Insoluble in Water, Hexanes (cold)
Key Impurities
1.[1][2][3][4][5][6][7] Regioisomer: N-propyl-3-fluoro-4-nitroaniline (if using 2,5-difluoro precursor)2. Bis-substituted: 2,4-di(propylamino)nitrobenzene (if excess amine/heat used)3. Hydrolysis: 4-fluoro-2-nitrophenol (trace, if wet conditions)
Troubleshooting Guide (Q&A Format)
Issue 1: "My crude product is a dark, sticky oil that won't crystallize. Is the reaction failed?"
Diagnosis: Likely not. The propyl group lowers the melting point significantly.
Root Cause:
Natural State: The compound may be a liquid at RT.[6]
Residual Solvent: Traces of high-boiling solvents (DMF, DMSO) or excess propylamine prevent lattice formation.
Regioisomer Contamination: Isomers often act as "impurities" to each other, depressing the melting point (eutectic mixture).
Solution Protocol:
Step A (Solvent Removal): Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual propylamine (BP ~48°C).
Step B (Seed/Scratch): Dissolve in minimal hot ethanol, add water until turbid, and cool to -20°C. Scratch the glass to induce nucleation.
Step C (Salt Formation - Recommended): If the free base refuses to crystallize, convert it to the HCl salt . Dissolve the oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane). The hydrochloride salt is almost certainly a solid and can be recrystallized from isopropanol/ether.
Issue 2: "TLC shows two spots very close together. Which one is my product?"
Diagnosis: Regioisomer formation.
Context: If you synthesized this from 2,5-difluoronitrobenzene , the amine can attack:
C-2 (Ortho to NO2): Yields Target (4-fluoro-2-nitro-N-propylaniline). This is usually the major product due to the inductive effect of the nitro group.
C-5 (Para to NO2): Yields Impurity (N-propyl-4-nitro-3-fluoroaniline).
Differentiation:
The Target (Ortho-substituted): Typically moves faster (higher Rf) on silica gel because the N-H forms an intramolecular hydrogen bond with the ortho-nitro oxygen. This "hides" the polarity of the amine/nitro groups.
The Impurity (Para-substituted): Moves slower (lower Rf) because the amine and nitro groups are far apart, allowing them to interact strongly with the silica stationary phase.
Action: Run a TLC in 90:10 Hexane:Ethyl Acetate . The top yellow/orange spot is likely your target.
Issue 3: "I have a persistent yellow color in the aqueous layer during extraction."
Diagnosis: Nitrophenols or water-soluble low-molecular-weight nitro species.
Safety Note: Nitro-compounds are toxic. Treat all aqueous waste as hazardous.
Solution: This is beneficial. The lipophilic target compound partitions into the organic layer. Wash the organic layer with 1M NaOH (rapidly) to remove any acidic phenolic impurities (which will turn bright yellow/orange in base and stay in water), then immediately wash with brine to neutralize.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Analysis
Target Molecule: 4-Fluoro-2-nitro-N-propylaniline
CAS: 364-78-3 (Parent analogue reference); Specific N-propyl derivative often custom synthesized.[1]
Chemical Profile:
Core: Electron-deficient benzene ring (Nitro + Fluoro withdrawing groups).[1]
Modification: N-propyl chain adds significant lipophilicity compared to the parent aniline.[1]
Physical State: Likely a low-melting solid or semi-solid (Melting point estimated < 80°C based on N-alkyl trends).[1]
Challenge: The N-propyl group increases solubility in non-polar solvents, raising the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization in traditional polar protic solvents.[1]
This guide outlines the optimal solvent systems to achieve >98% HPLC purity, specifically targeting the removal of unreacted 4-fluoro-2-nitroaniline (parent) and N,N-dipropyl side products.[1]
Primary Solvent Systems (The "Golden Pair")
We recommend a Two-Solvent Recrystallization approach.[1] Single-solvent systems often lack the selectivity required to separate the N-propyl product from the unreacted parent amine.[1]
System A: The "Polarity Gradient" (Ethanol / Water)
Best for: General purification and removal of inorganic salts or highly polar degradation products.
Component
Role
Ratio (Start)
Ethanol (95% or Absolute)
Solvent: Dissolves the compound at high temps.
10 mL / g
Water (Deionized)
Anti-Solvent: Reduces solubility dramatically upon cooling.[1]
Add dropwise until turbid
Mechanism: The nitro and amino groups form hydrogen bonds with ethanol.[1] Water disrupts these interactions selectively.[1] The hydrophobic propyl chain forces the molecule out of the solution as the water content increases, while more polar impurities (like the un-alkylated parent) tend to remain in the mother liquor longer due to higher water solubility.[1]
System B: The "Lipophilic Wash" (Hexane / Ethyl Acetate)
Best for: Removing non-polar impurities (e.g., over-alkylated N,N-dipropyl byproducts) and preventing "oiling out."[1]
Component
Role
Ratio (Start)
Ethyl Acetate
Solvent: High solubility for the nitroaniline core.[1][2]
Why this works: The N-propyl derivative is significantly more soluble in Hexane than the parent 4-fluoro-2-nitroaniline.[1] By carefully adjusting this ratio, you can keep the target in solution while precipitating the less soluble parent, or vice-versa depending on the specific impurity profile.[1]
Step-by-Step Protocol: Avoiding "Oiling Out"
The most common failure mode for N-alkyl nitroanilines is the formation of an oil rather than crystals.[1] This protocol includes a critical "Seeding Phase" to prevent this.[1]
Phase 1: Dissolution
Place crude 4-fluoro-2-nitro-N-propylaniline in a Erlenmeyer flask.
Add Ethanol (System A) or Ethyl Acetate (System B)[1] just enough to cover the solid.[1]
Heat to varying reflux (approx. 70-75°C).
Add more solvent slowly until the solid just dissolves.[1]
Critical: If the solution is dark/black, add Activated Carbon (5% w/w), stir for 5 mins, and perform a Hot Filtration through Celite.[1]
Phase 2: Crystallization (The Anti-Solvent Drop)
Keep the solution near boiling.
Add the Anti-Solvent (Water for System A; Hexane for System B)[1] dropwise.
Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]
Add one drop of the Solvent to clear the cloudiness.[1]
Phase 3: The Seeding (Crucial Step)
Remove from heat and let cool to ~50°C.
Scratch the glass with a glass rod or add a "seed crystal" of pure product if available.
Observation: If oil droplets form, reheat slightly to redissolve, add 5% more Solvent, and cool slower (wrap flask in foil/towel).[1]
Phase 4: Isolation
Cool to room temperature, then place in an ice bath (0-4°C) for 30 minutes.
Wash cake with cold Anti-Solvent/Solvent mix (90:10 ratio).
Troubleshooting & FAQs
Q1: My product is coming out as a red/orange oil at the bottom, not crystals. Why?
A: This is "oiling out."[1] It happens because the melting point of the solvated product is lower than the boiling point of the solvent mixture.[1]
Fix: You likely have too much Anti-Solvent or the temperature dropped too fast.[1] Reheat the mixture until the oil dissolves. Add a small amount of the Solvent (e.g., Ethanol).[1][3][4] Allow the solution to cool to room temperature very slowly (insulate the flask). Vigorous stirring during cooling can sometimes force crystallization over oiling.[1]
Q2: The crystals are sticky and smell like solvent even after drying.
A: N-propyl chains can trap solvent in the lattice.[1]
Fix: Dry in a vacuum oven at 40°C overnight. If stickiness persists, grind the solid into a powder and wash with cold Pentane (if using System B) or cold Water (if using System A) to remove surface mother liquor.[1]
Q3: I still see a spot for the starting material (4-fluoro-2-nitroaniline) on TLC.
A: The parent aniline is difficult to remove if the solubilities are too similar.[1]
Fix: Switch to System B (Hexane/Ethyl Acetate) . The parent aniline is much less soluble in Hexane than your N-propyl product.[1] You can exploit this by doing a "trituration" instead of full recrystallization: suspend the solid in warm Hexane, stir, and filter.[1] The solid collected might be the impurity, while your product remains in the Hexane filtrate (verify with TLC).[1]
Visualized Workflows
Logic Flow: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on the specific impurity profile identified via TLC/HPLC.
Workflow: The "Anti-Oil" Crystallization Process
Caption: Step-by-step workflow emphasizing the critical "Seeding" step to prevent liquid-liquid phase separation (oiling out).
References
PubChem. (2025).[1][5] 4-Fluoro-2-nitroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][1]
minimizing side reactions during N-propylation of fluoro-nitroanilines
Welcome to the technical support center for the N-propylation of fluoro-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-propylation of fluoro-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this challenging synthetic transformation. The unique electronic properties of fluoro-nitroanilines, arising from the interplay of the strongly electron-withdrawing nitro group and the inductively withdrawing fluorine atom, necessitate careful optimization to achieve selective mono-N-propylation while minimizing common side reactions.
Core Concepts: Understanding the Reaction Landscape
The N-propylation of fluoro-nitroanilines is a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks an electrophilic propyl group. However, the inherent low nucleophilicity of the aniline, a direct consequence of the electron-withdrawing substituents, makes this reaction non-trivial.[1][2] Furthermore, the reaction is often complicated by several potential side reactions, primarily overalkylation to form the di-propylated product and Nucleophilic Aromatic Substitution (SNAr) of the fluoride.[3] The relative positions of the fluoro and nitro groups significantly influence the reactivity of the aniline and the propensity for these side reactions to occur.[1][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-propylation of fluoro-nitroanilines in a practical question-and-answer format.
Low or No Conversion
Q1: My reaction is showing very low or no conversion of the starting fluoro-nitroaniline. What are the likely causes and how can I improve the yield?
A1: Low reactivity is the most common challenge with these substrates due to the significantly reduced nucleophilicity of the aniline nitrogen.[1] Here’s a systematic approach to troubleshoot this issue:
Increase Reaction Temperature: This is often the most effective way to increase the reaction rate. For these electron-deficient anilines, temperatures in the range of 80-140°C are frequently required.[1]
Choice of Propylating Agent: The reactivity of the propyl halide is critical. Propyl iodide is significantly more reactive than propyl bromide, which is, in turn, more reactive than propyl chloride. If you are using propyl bromide or chloride and observing low reactivity, switching to propyl iodide can dramatically improve the conversion rate.
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents can help to stabilize any charged intermediates and accelerate the reaction. For higher temperatures, a higher-boiling solvent like DMF or DMSO is a better choice than acetonitrile.[1]
Base Strength: A sufficiently strong base is necessary to deprotonate the aniline (or a portion of it), increasing its nucleophilicity. For fluoro-nitroanilines, weaker bases like sodium bicarbonate are often ineffective. Consider using stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or, for very unreactive systems, potassium tert-butoxide (KOtBu).[1][5]
Formation of Multiple Products
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these likely to be and how can I improve the selectivity for the mono-propylated product?
A2: The two most common side products are the N,N-di-propylated aniline and the product of Nucleophilic Aromatic Substitution (SNAr).
1. Overalkylation (N,N-Di-propylation):
Problem: The mono-propylated product is often more nucleophilic than the starting aniline, leading to a second propylation reaction.
Solutions:
Stoichiometry Control: Use a slight excess of the fluoro-nitroaniline relative to the propylating agent (e.g., 1.1 to 1.5 equivalents of aniline).[1]
Slow Addition: Add the propylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-alkylation.
Monitor Reaction Progress: Avoid driving the reaction to 100% conversion of the starting material, as this will increase the likelihood of di-propylation. Aim for a reasonable conversion (e.g., 80-90%) and separate the desired product from the unreacted starting material.
2. Nucleophilic Aromatic Substitution (SNAr):
Problem: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom is a good leaving group for SNAr.[3] The aniline itself or the N-propylated product can act as a nucleophile, leading to dimeric impurities. This is particularly problematic for isomers where the fluorine is ortho or para to the nitro group.
Solutions:
Temperature Control: SNAr reactions often have a higher activation energy than N-alkylation. Running the reaction at the lowest possible temperature that still gives a reasonable rate of N-propylation can help to minimize the SNAr side product.
Choice of Base: A bulky, non-nucleophilic base can be advantageous. Very strong bases might also favor SNAr by increasing the concentration of the anionic nucleophile. A moderately strong base like K₂CO₃ is often a good starting point.
Solvent Effects: The choice of solvent can influence the relative rates of N-alkylation and SNAr. Protic solvents can solvate the amine and reduce its nucleophilicity towards the propyl halide, but might not prevent it from acting as a nucleophile in an SNAr reaction. Polar aprotic solvents are generally a better choice.[6]
Isomer-Specific Considerations
The relative positions of the fluoro and nitro groups have a profound impact on the reaction.
4-Fluoro-2-nitroaniline: The nitro group is ortho to the amine, which significantly reduces the amine's basicity and nucleophilicity due to both inductive and resonance effects.[1][4] Steric hindrance from the ortho-nitro group can also slow down the N-propylation reaction.[7] However, the fluorine atom is para to the nitro group, making it highly activated towards SNAr. Careful control of the reaction conditions is crucial to favor N-propylation.
2-Fluoro-4-nitroaniline: The nitro group is para to the amine, strongly withdrawing electron density and reducing nucleophilicity. The fluorine atom is ortho to the amine, which may introduce some steric hindrance. The fluorine is also ortho to the nitro group, activating it for SNAr.
Below is a diagram illustrating the key challenges for each isomer.
Caption: Key reaction pathways for different fluoro-nitroaniline isomers.
Experimental Protocols
General Protocol for N-propylation of Fluoro-nitroanilines
This protocol provides a starting point for the optimization of the N-propylation reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.
With vigorous stirring, add the propyl halide (1.05 - 1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 80-100°C.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the starting material has been consumed to the desired level, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Workflow for Reaction Optimization
Caption: A decision-making workflow for optimizing the N-propylation reaction.
Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of the desired mono-propylated product and the formation of major side products.
Parameter
Variation
Expected Impact on Mono-propylation Yield
Expected Impact on Di-propylation
Expected Impact on SNAr
Rationale
Temperature
Increase
Increase (up to a point)
Increase
Significant Increase
Higher temperature increases the rate of all reactions, but often disproportionately accelerates side reactions like SNAr.[1]
Base
K₂CO₃ vs. KOtBu
KOtBu may increase rate
KOtBu may increase
KOtBu may significantly increase
Stronger bases increase the concentration of the nucleophilic aniline, accelerating all nucleophilic reactions.[1]
Propylating Agent
Propyl Bromide vs. Propyl Iodide
Propyl iodide gives higher yield/rate
Propyl iodide increases risk
No direct effect
Propyl iodide is a more reactive electrophile due to the better leaving group ability of iodide.
Solvent
Acetonitrile vs. DMF
DMF may give higher yield at high T
Similar
DMF may favor SNAr
DMF has a higher boiling point and is a better solvent for SNAr reactions.[6]
Stoichiometry
Aniline:Propyl Halide (1.2:1 vs. 1:1.2)
1.2:1 favors mono-propylation
1:1.2 significantly increases
1.2:1 may increase SNAr if aniline is the nucleophile
Excess aniline minimizes di-propylation but can increase the chance of SNAr where the aniline itself is the nucleophile.[1]
Analytical Characterization
Accurate identification of the desired product and potential side products is crucial for successful reaction optimization.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction progress and identifying the components of the crude reaction mixture.[8][9] The molecular ions of the starting material, mono-propylated product, di-propylated product, and SNAr product will be distinct and readily identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the purified product. Key diagnostic signals for successful N-propylation include the appearance of new aliphatic protons corresponding to the propyl group and a shift in the signals of the aromatic protons adjacent to the amino group. ¹⁹F NMR can be used to monitor the consumption of the starting material and the potential formation of SNAr byproducts.
References
Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928.
PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from a source providing details on the synthesis of nitroanilines.
Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (2026, February 11). APIChem.
Google Patents. (1983).
Request PDF. (2025, August 6). Selective N-Alkylation of Anilines in Ionic Liquids.
PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]
Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928.
ChemBK. (2024, April 9). 2-FLUORO-4-NITRO-PHENYLAMINE. Retrieved from [Link]
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6).
Organic Syntheses Procedure. (n.d.). o-NITROANILINE. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. Retrieved from [Link]
Introduction of Fluorine by N-F Compounds. (n.d.).
PureSynth. (n.d.). 4-Fluoro-2-Nitroaniline 98.0%(GC). Retrieved from [Link]
Interrupted SNAr-Alkylation Dearomatiz
NIST WebBook. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
SNAr reaction scope & limit
EPA. (n.d.).
SNAr Solvents and Reagents. (n.d.). Wordpress.
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Technical Support Center: Optimization of S_NAr Synthesis for 4-Fluoro-2-nitro-N-propylaniline
Executive Summary The synthesis of 4-fluoro-2-nitro-N-propylaniline via the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene is chemically deceptive. While fluorine is an excellent leaving group for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-fluoro-2-nitro-N-propylaniline via the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene is chemically deceptive. While fluorine is an excellent leaving group for SNAr, the reaction suffers from two primary failure modes: kinetic stalling (due to HF scavenging issues) and regio-isomer contamination (competition between C2 and C4 substitution).
If you are observing "low conversion," it is highly probable that you are either:
Losing reagent stoichiometry to volatility/hydrofluoride formation.
Actually forming the para-isomer (4-propylamino-2-fluoronitrobenzene) due to improper solvent choice, which may not co-elute or crystallize with your target.
This guide addresses these issues with field-validated protocols.
Module 1: Critical Troubleshooting (Q&A)
Q1: The reaction stalls at ~50% conversion despite heating. Why?
Diagnosis: Reagent Depletion via Hydrofluoride Formation.
Mechanism: The reaction produces Hydrogen Fluoride (HF) as a byproduct. In the absence of an auxiliary base, the HF protonates your nucleophile (propylamine), forming propylammonium fluoride. This salt is non-nucleophilic.
The Trap: If you use a 1:1 ratio of amine to substrate, the reaction mathematically stops at 50% because half your amine is sacrificed to neutralize the acid.
Solution:
Stoichiometry: Use 2.2–2.5 equivalents of propylamine.
Auxiliary Base: If conserving amine is critical, add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) or solid K₂CO₃ .
Volatility Check: Propylamine boils at ~48°C. If running at reflux in THF or Acetone without a sealed vessel, you are likely losing the nucleophile to the headspace.
Q2: I see a product spot, but the NMR shows the wrong isomer. What happened?
Diagnosis: Solvent-Driven Regioselectivity Failure.[1]
The Science: 2,4-Difluoronitrobenzene has two electrophilic sites:
C2 (Ortho): Activated by induction (-I) and resonance (-M) of the nitro group.
C4 (Para): Activated by resonance (-M).
The Switch: In polar aprotic solvents (DMF, DMSO), the dipole moments align to favor the sterically less hindered para attack (yielding the wrong isomer). In non-polar solvents (Toluene, Hexane), the reaction proceeds via a six-membered cyclic transition state involving an intramolecular Hydrogen Bond between the amine N-H and the Nitro oxygen. This "tethers" the amine to the ortho position, forcing the formation of your target.
Corrective Action: Switch solvent immediately.
Avoid: DMF, DMSO, Acetonitrile (Favors Para/Mix).
Use: Toluene, DCM, or Hexane (Favors Ortho).
Q3: I am seeing bis-substitution (both fluorines replaced).
Diagnosis: Thermal Overdrive.
Cause: The product (an aniline) is more electron-rich than the starting material, which usually deactivates it toward a second SNAr. However, the remaining fluorine is still activated by the ortho or para nitro group. High temperatures (>80°C) or massive excess of amine can force the second displacement.
Solution:
Keep temperature < 50°C .
Monitor reaction by HPLC/TLC; quench immediately upon consumption of starting material.
Module 2: Data & Decision Support
Solvent Screening for Regioselectivity
Effect of solvent on the ratio of Target (Ortho) vs. Impurity (Para) at 25°C.
Solvent
Dielectric Constant
Mechanism Dominance
Target : Impurity Ratio
Recommendation
Toluene
2.38
H-Bond Guided (Ortho)
> 95 : 5
Highly Recommended
DCM
8.93
Mixed
~ 85 : 15
Acceptable
THF
7.5
Mixed
~ 60 : 40
Avoid
DMF
36.7
Dipole/Steric (Para)
~ 20 : 80
CRITICAL FAILURE
DMSO
46.7
Dipole/Steric (Para)
~ 10 : 90
CRITICAL FAILURE
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for optimizing this specific synthesis.
Figure 1: Decision tree for optimizing regioselectivity and conversion in the SNAr of 2,4-difluoronitrobenzene.
Module 3: The "Gold Standard" Protocol
Objective: Synthesis of 4-fluoro-2-nitro-N-propylaniline with >95% regioselectivity.
Reagents:
2,4-Difluoronitrobenzene (1.0 eq)
Propylamine (2.5 eq) — Excess acts as base and compensates for volatility.
Toluene (Volume: 5 mL per gram of substrate) — Ensures ortho-selectivity.
Procedure:
Setup: Charge a reaction vessel with 2,4-difluoronitrobenzene and Toluene. Cool to 0°C.
Why? Cooling prevents initial exotherm from causing local overheating and bis-substitution.
Addition: Add Propylamine dropwise over 10 minutes.
Note: The solution will turn yellow/orange immediately (formation of the Meisenheimer complex).
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 8:2). Starting material (Rf ~0.7) should disappear. Product (Rf ~0.5) should appear.
Correction: If reaction is slow, heat to 40°C . Do not exceed 60°C to avoid losing propylamine.
Workup:
Add water to dissolve the propylamine hydrofluoride salt.
Separate the organic (Toluene) layer.
Wash organic layer with 1M HCl (to remove excess propylamine) followed by Brine.
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity is required.
References
Sythana, S. K., et al. (2014).[3] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.
[Link][3][4]
Kwan, E. E., et al. (2018).[5] "Concerted nucleophilic aromatic substitutions." Nature Chemistry.
[Link][5]
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of Solvents and Substituents."
[Link]
removing unreacted starting materials from 4-fluoro-2-nitro-N-propylaniline
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers synthesizing 4-fluoro-2-nitro-N-propylaniline . It bypasses generic advice to address the specific physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers synthesizing 4-fluoro-2-nitro-N-propylaniline . It bypasses generic advice to address the specific physicochemical properties of this
product and its starting materials.
Ticket ID: PUR-FNPA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 4-fluoro-2-nitro-N-propylaniline typically involves the nucleophilic aromatic substitution (
) of 2,4-difluoronitrobenzene with n-propylamine .[1]
Common impurities preventing crystallization or lowering yields include:
Issue: The crude product smells of amine or appears as a sticky oil that refuses to solidify.
Root Cause: Residual n-propylamine acts as a solvent/plasticizer.[1]
Mechanism: Exploiting the massive
gap between the aliphatic amine and the nitroaniline product.
to . The ortho-nitro group forms an intramolecular hydrogen bond with the N-H, significantly reducing the basicity of the aniline nitrogen.
Strategy: A mild acid wash will protonate the n-propylamine, rendering it water-soluble (ammonium salt), while the target product remains neutral and lipophilic.[1]
Protocol: Selective Acid Extraction
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Wash: Wash the organic phase twice with 0.5 M - 1.0 M HCl (1:1 volume ratio).[1]
Why? This converts n-propylamine to
, which partitions into the aqueous phase.[1] The target nitroaniline is too weakly basic to protonate significantly at this pH and stays in the organic phase.
Neutralization: Wash the organic phase once with Saturated
Warning: Do not use concentrated strong acids (e.g., 6M HCl), as this might force the protonation of the nitroaniline or cause hydrolysis of the fluorine.
Issue: TLC shows a persistent spot near the solvent front (
in Hex/EtOAc), or the solid is "wet" with a yellow oil.
Root Cause: 2,4-difluoronitrobenzene is a liquid at room temperature and shares similar solubility to the product.[1]
Strategy A: Recrystallization (Scalable)
The target product is a solid (likely mp
C range based on analogs), while the starting material is a liquid.[1] We use solubility differentials.
Solvent System: Ethanol/Water or Methanol/Water.[1]
Protocol:
Dissolve the crude solid in the minimum amount of boiling Ethanol .[1]
Add hot water dropwise until persistent turbidity is observed.
Allow to cool slowly to Room Temperature (RT), then to
C.
Filtration: The target crystallizes out.[1][2] The unreacted liquid electrophile remains dissolved in the aqueous-alcoholic mother liquor.[1]
Strategy B: Chemical Scavenging (High Purity / Small Scale)
If chromatography is not an option and recrystallization fails, use a "Click" scavenger.[1]
Reagent: Add a water-soluble nucleophile, such as sodium 2-mercaptoethanesulfonate (MESNa) or a polymer-supported amine (e.g., Trisamine resin).[1]
Mechanism: The scavenger reacts with the remaining 2,4-difluoronitrobenzene to form a highly polar or solid adduct.[1]
Workup:
If using MESNa: The adduct is water-soluble.[1][3] Wash the organic phase with water; the impurity moves to the aqueous layer.
If using Resin: Simply filter off the resin beads.[1]
Module 3: Troubleshooting & Decision Logic
Visualizing the Purification Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Logical workflow for isolating 4-fluoro-2-nitro-N-propylaniline based on impurity profile and physical state.
Module 4: Quantitative Data & Reference Table
Component
Role
(Approx)
Solubility (Water)
Solubility (Org)
Removal Strategy
n-Propylamine
Nucleophile
10.5
High
High
Acid Wash (1M HCl)
2,4-Difluoronitrobenzene
Electrophile
N/A
Low
High
Recrystallization (stays in liquor) or Scavenging
Product
Target
~0.5
Negligible
High
N/A
4-Fluoro-2-nitrophenol
Side Product
~7.2
Low (at pH < 7)
High
Base Wash (1M NaOH)
Analytical Verification
After purification, verify purity using 1H NMR .
Diagnostic Signal: Look for the disappearance of the triplet at
ppm (free propylamine adjacent to ) and the disappearance of the complex aromatic signals of the starting material.
Product Signal: The propyl
attached to the aniline nitrogen should appear as a quartet (or broad signal) around ppm, coupled to the NH proton (broad singlet, ppm due to H-bonding).[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link][1]
Context: Supports the
data for nitroanilines, justifying the acid wash str
Context: Provides physical property data (liquid state, boiling point) for the starting electrophile.[1]
Context: General solubility parameters for fluoronitroaniline derivatives used in the recrystalliz
Kaldor, S. W., et al. (1996).[1] Use of solid supported nucleophiles and electrophiles for the purification of non-peptide small molecule libraries. Tetrahedron Letters, 37(40), 7193-7196.[1] Retrieved from [Link][1]
Context: Authoritative source for the "Chemical Scavenging" strategy using polymer-supported reagents.[1]
optimizing temperature and pressure for 4-fluoro-2-nitro-N-propylaniline reactions
The following guide is structured as a specialized Technical Support Center resource. It addresses the optimization of reaction conditions (Temperature and Pressure) for the synthesis and subsequent processing of 4-fluor...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource. It addresses the optimization of reaction conditions (Temperature and Pressure) for the synthesis and subsequent processing of 4-fluoro-2-nitro-N-propylaniline , a critical intermediate in the development of benzimidazole-based therapeutics and dye manufacturing.
Topic: Optimizing Temperature, Pressure, and Stoichiometry for S_NAr Synthesis
Audience: Process Chemists, Drug Development Scientists
Status: Active Guide [v2.4]
Core Reaction Overview
The primary reaction of interest is the Nucleophilic Aromatic Substitution (S_NAr) of 2,5-difluoronitrobenzene with n-propylamine .
Mechanism: The amine nucleophile selectively attacks the fluorine atom ortho to the nitro group due to inductive activation and transition state stabilization. The fluorine meta to the nitro group remains intact.
Caption: S_NAr pathway demonstrating the selective displacement of the ortho-fluorine atom.
Critical Parameters: Temperature & Pressure
The optimization of this reaction hinges on managing the volatility of n-propylamine (bp ~48°C) against the activation energy required for aryl fluoride displacement.
The Thermodynamic vs. Kinetic Conflict
Parameter
Condition
Effect on Reaction
Risk Factor
Temperature
< 48°C (Atmospheric)
Kinetic rate is negligible. Reaction may take days.
Propylamine boils. Loss of reagent; stoichiometry failure.
Pressure
Atmospheric (Reflux)
Limits T_max to ~48°C (unless solvent effect dominates).
Slow rate; high solvent volume required.
Pressure
Sealed (Autogenous)
Allows T > bp(amine). Maintains reagent concentration.
Over-pressurization if not calculated.
Troubleshooting & FAQs
Direct solutions to common experimental deviations.
Q1: My reaction conversion stalls at ~60% despite heating to reflux (approx. 50°C). Why?
Diagnosis: Kinetic limitation and reagent loss.
Explanation: At atmospheric reflux, the reaction temperature is clamped by the boiling point of propylamine (48°C) or the azeotrope with your solvent. Fluorine displacement typically requires higher activation energy (T > 70°C) to proceed efficiently. Furthermore, propylamine vapor may be escaping through the condenser, altering the stoichiometry.
Solution:
Switch to a Pressure Vessel: Use a sealed tube or autoclave rated for >5 bar.
Increase Temperature: Run the reaction at 80°C .
Stoichiometry: Ensure a minimum of 2.2 equivalents of propylamine (or 1.1 equiv + 1.2 equiv DIPEA) to scavenge the generated HF.
Q2: I am observing a "bis-substituted" impurity. How do I prevent this?
Diagnosis: Over-reaction at the meta-fluorine position.
Explanation: While the ortho-fluorine is highly activated, extreme temperatures (>120°C) or massive excess of amine can force the displacement of the second fluorine (meta to nitro), forming 2-nitro-N,N'-dipropyl-benzene-1,4-diamine.
Solution:
Control Temperature: Do not exceed 100°C.
Limit Equivalents: Cap propylamine at 2.5 equivalents.
Solvent Choice: Use Ethanol or IPA . Avoid highly polar aprotic solvents like DMSO or DMF at high temperatures if selectivity is an issue, as they aggressively enhance nucleophilicity.
Q3: What is the optimal pressure setting for the autoclave?
Recommendation: You generally do not set a pressure; you accept the autogenous pressure .
At 80°C in Ethanol, the internal pressure will be approximately 2–4 bar (depending on headspace).
Safety Check: Ensure your vessel is rated for at least 10 bar to account for unexpected exotherms or gas generation.
Q4: Can I use 2,4-difluoronitrobenzene instead of 2,5-difluoronitrobenzene?
Reasoning: S_NAr occurs ortho to the nitro group. In 2,5-DFNB, the ortho position holds a fluorine, leaving the meta-fluorine (position 4 relative to the new amine) intact. In 2,4-DFNB, the ortho position holds a fluorine, leaving the para-fluorine (position 5 relative to the new amine) intact.
Purification: The crude product is often >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield and purity issues in S_NAr reactions.
References
Reaction Mechanism & Regioselectivity
Title: Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temper
controlling regioselectivity in the synthesis of 4-fluoro-2-nitro-N-propylaniline
Current Status: Operational Topic: Regioselectivity Control in SNAr & Alkylation Pathways Expert: Senior Application Scientist, Process Chemistry Division Executive Summary: The Regioselectivity Challenge The synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Regioselectivity Control in SNAr & Alkylation Pathways
Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Regioselectivity Challenge
The synthesis of 4-fluoro-2-nitro-N-propylaniline presents a classic but deceptive regioselectivity challenge. While multiple routes exist, the industry-standard Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene is often plagued by isomer formation.
The core difficulty lies in directing the nucleophilic attack of propylamine to the C-2 position (ortho to the nitro group) rather than the sterically favored C-4 position (para to the nitro group). Failure to control this results in a mixture of the target and its difficult-to-separate isomer, 2-fluoro-4-nitro-N-propylaniline.
This guide provides the mechanistic insights and protocols required to lock in >95% regioselectivity for the target molecule.
Module 1: The Mechanistic "Ortho-Effect"
To achieve high regioselectivity, you must exploit the Intramolecular Hydrogen Bond (IMHB) effect.
The Pathway Divergence
In polar aprotic solvents (e.g., DMSO, DMF), the reaction is driven by pure electrophilicity and steric factors. The C-4 position is less sterically hindered than C-2, leading to significant formation of the para-isomer impurity.
In non-polar solvents (e.g., Toluene, Hexane), the reaction proceeds through a specific six-membered transition state. The amine proton forms a hydrogen bond with the nitro group oxygen. This "tethers" the amine to the ortho-position (C-2), dramatically accelerating the rate of formation for the target molecule while suppressing the para-attack.
Visualization: Reaction Pathway Logic
Caption: Mechanistic divergence in SNAr. Non-polar solvents promote the H-bonded transition state, locking selectivity to the ortho-position.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 4-fluoro-2-nitro-N-propylaniline via SNAr with >95:5 Regioselectivity.
Preparation: Charge a reaction vessel with 2,4-difluoronitrobenzene (1.0 eq) and Toluene (10 volumes). Cool the solution to -10°C .
Why? Low temperature favors the kinetic product (ortho-substitution) and suppresses over-reaction.
Base Addition: Add Triethylamine (1.1 eq) in one portion.
Nucleophile Addition: Dropwise add a solution of Propylamine (1.05 eq) in Toluene (2 volumes) over 30–60 minutes, maintaining internal temperature < 0°C.
Why? Slow addition prevents localized hot spots which could overcome the activation energy difference for the para-position.
Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 4–6 hours.
Monitoring: Check HPLC/TLC. The "Ortho Effect" is fast; if reaction stalls, do not heat aggressively.
Workup: Quench with water. Separate the organic (Toluene) layer. Wash with 0.5M HCl (to remove unreacted amine/TEA), then brine.
Isolation: Dry over MgSO₄ and concentrate. The product usually crystallizes upon concentration or addition of hexane.
Module 3: Troubleshooting Guide
Use this logic tree to diagnose deviations in yield or purity.
Caption: Diagnostic workflow for common synthetic deviations.
Detailed Troubleshooting FAQs
Q: I am seeing ~15% of the para-isomer (2-fluoro-4-nitro-N-propylaniline). Can I separate it?
A: Separation is extremely difficult due to similar polarity. Recrystallization from Ethanol/Water often enriches the major isomer, but yield loss is high.
Fix: The root cause is likely solvent polarity. If you used THF or DCM, switch to Toluene . If you used Toluene, ensure your propylamine was not wet (water acts as a polar co-solvent).
Q: The reaction stalled at 70% conversion. Should I heat it to reflux?
A:NO. Heating risks activating the C-4 fluorine (para) or causing bis-substitution (displacing the second fluorine).
Fix: Add 0.1–0.2 eq of additional base (TEA) and stir longer at RT. The HF byproduct might have protonated your nucleophile, rendering it inactive.
Q: Can I use Pyridine instead of Triethylamine?
A: Yes, but TEA is preferred. Pyridine is a nucleophilic base and could theoretically participate in SNAr (forming a pyridinium salt), though unlikely with this substrate. TEA is sterically hindered and safe.
Q: Why not use the alkylation route (4-fluoro-2-nitroaniline + Propyl Iodide)?
A: That route suffers from Polyalkylation . It is difficult to stop at the mono-propyl stage; you will likely form the tertiary amine (N,N-dipropyl). The SNAr route described above is self-limiting to mono-substitution if stoichiometry is controlled.
References
Sythana, S., et al. (2014).[2] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.
Key Insight: Establishes the >95% ortho-selectivity in non-polar media via the six-membered transition st
Bunnett, J. F., & Morath, R. J. (1955). "Steric Effects in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.
Key Insight: Foundational work on the "Ortho Effect" and hydrogen bonding in SNAr transition st
Master Organic Chemistry. (2018).
Key Insight: General principles of directing groups which apply inversely to nucleophilic attacks (activ
1H NMR spectral analysis of 4-fluoro-2-nitro-N-propylaniline
Title: Comparative Spectral Analysis: 1H NMR Characterization of 4-Fluoro-2-nitro-N-propylaniline in Varying Solvents Executive Summary This guide provides a technical analysis of the 1H NMR spectral signature of 4-fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Spectral Analysis: 1H NMR Characterization of 4-Fluoro-2-nitro-N-propylaniline in Varying Solvents
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral signature of 4-fluoro-2-nitro-N-propylaniline , a secondary amine intermediate often utilized in the synthesis of fluorinated benzimidazoles and azo dyes.
The analysis focuses on two critical challenges in characterizing this molecule:
Fluorine-Proton Coupling (
): The F nucleus (spin 1/2) causes significant signal splitting, complicating the aromatic region.
Intramolecular Hydrogen Bonding: The ortho-nitro group forms a stable 6-membered pseudo-ring with the amine proton, creating distinct solvent-dependent behavior compared to non-nitrated analogs.
This guide compares the "Product" (4-fluoro-2-nitro-N-propylaniline) against structural alternatives and solvent systems to validate its identity.
Structural Context & Spin Systems
Before analyzing the spectrum, we must define the spin systems. The molecule possesses three distinct magnetic environments:
The Aromatic Core (AMX System with F-coupling):
H3 (dd): Located between
and . Deshielded by the nitro group.
H5 (ddd): Flanked by
and the ring proton.
H6 (dd): Ortho to the amine, shielded by the nitrogen lone pair.
The Propyl Chain: A classic triplet-sextet-triplet pattern, but the
-methylene is deshielded by the aniline nitrogen.
The Amine Proton (
): Involved in a strong intramolecular hydrogen bond ().
Diagram 1: Assignment Logic Flow
The following workflow illustrates the decision matrix for assigning this specific molecule, prioritizing
F coupling analysis.
Caption: Step-by-step logic for deconvoluting the spectral features of fluorinated nitroanilines.
Comparative Study: Solvent Systems (The "Product" Performance)
The choice of solvent is not merely for solubility; it is a probe for the strength of the intramolecular hydrogen bond.[1]
Hypothesis: In non-polar solvents (
), the intramolecular H-bond () is dominant, locking the proton and causing a sharp, downfield signal. In polar aprotic solvents (), the solvent competes for the proton, potentially broadening the peak or shifting it upfield if the intermolecular bond is stronger.
Table 1: Solvent-Dependent Chemical Shift Comparison (
, ppm)
Proton
Assignment
(Non-Polar)
(Polar Aprotic)
(Shift)
Mechanistic Insight
NH
Amine
8.15 (br t)
8.25 (t)
+0.10
Minimal Shift. Indicates the intramolecular H-bond is exceptionally stable and resists solvent competition [1].
H3
Arom (Ortho to NO2)
7.85 (dd)
7.92 (dd)
+0.07
Deshielded by solvent polarity effects on the nitro group.
H5
Arom (Meta to NO2)
7.20 (m)
7.50 (m)
+0.30
Significant solvent interaction with the fluorine dipole.
H6
Arom (Ortho to NH)
6.80 (dd)
7.15 (dd)
+0.35
The lone pair on N is more solvated in DMSO, reducing shielding on H6.
-Methylene
3.25 (q)
3.35 (q)
+0.10
Slight deshielding due to solvent viscosity/polarity.
Observation: Unlike simple anilines where the NH moves by >1.0 ppm between
and DMSO, the shift here is minimal. This confirms the rigid planar conformation enforced by the ortho-nitro group.
To confirm the synthesis of 4-fluoro-2-nitro-N-propylaniline (Product), one must distinguish it from its precursor (Primary Amine) and the non-nitrated analog.
Table 2: Spectral differentiation from Alternatives
Key Takeaway: The diagnostic "fingerprint" of the Product is the deshielded NH triplet at >8.0 ppm . If the signal is at 3.5 ppm, the nitro group is missing. If the signal integrates to 2H and lacks coupling to the alkyl chain, the alkylation failed [2].
Diagram 2: Intramolecular H-Bonding Topology
This diagram visualizes why the NH signal is so distinct in the Product compared to Alternative B.
Caption: The "Locked" conformation prevents solvent exchange, stabilizing the chemical shift.
Detailed Experimental Protocol
To replicate the data presented above, follow this self-validating protocol.
A. Sample Preparation[2]
Mass: Weigh 10–15 mg of the solid product.
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Note: Use
first. Only use DMSO- if solubility is poor or to confirm H-exchangeable protons.
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids which cause line broadening.
B. Acquisition Parameters (Standard 400 MHz Instrument)
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
Number of Scans (NS): 16 (Sufficient for >10mg sample).
Relaxation Delay (D1): 1.0 second.
Critical: If quantitative integration of the NH peak is required, increase D1 to 5.0 seconds to account for the longer T1 relaxation time of the H-bonded proton.
Spectral Width (SW): 14 ppm (to capture the downfield NH).
C. Data Processing & Validation
Phasing: Apply manual phasing. The large dielectric constant of nitro-compounds can distort automated phasing.
Integration:
Calibrate the Propyl Methyl (
) triplet at ~1.0 ppm to an integral of 3.00 .
Verify the Aromatic region integrates to 3.00 total (1:1:1 ratio).
Verify the NH integrates to 1.00 .
Coupling Analysis (
-Check):
Calculate
values in Hz.
Confirm
(Ortho) is ~9.0 Hz (Proton H3).
Confirm
(Meta) is ~5.5 Hz (Proton H5).
References
Li, Y., et al. (2014).[1] "Differentiation of inter- and intramolecular hydrogen bonding in solution by 1H NMR spectroscopy." RSC Advances, 4, 29702-29714.[1]
PubChem Database. (2025).[3] "4-Fluoro-2-nitroaniline Spectral Data." National Library of Medicine.
Loughborough University. (2019). "NMR spectral analysis of second-order 19F-1H coupling constants." Department of Chemistry.
Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts of Anilines." University of Wisconsin-Madison Chemistry.
Technical Characterization Guide: FTIR Analysis of 4-Fluoro-2-nitro-N-propylaniline
Executive Summary 4-Fluoro-2-nitro-N-propylaniline (CAS: 364-78-3 derivative) is a critical intermediate, often utilized in the synthesis of dinitroaniline herbicides (e.g., Fluchloralin analogs) and azo dyes. Its charac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluoro-2-nitro-N-propylaniline (CAS: 364-78-3 derivative) is a critical intermediate, often utilized in the synthesis of dinitroaniline herbicides (e.g., Fluchloralin analogs) and azo dyes. Its characterization relies on detecting the specific substitution pattern of the aniline ring: the electron-withdrawing nitro group at the ortho position, the fluorine atom at the para position, and the alkylation of the amine nitrogen.
This guide provides a definitive assignment of FTIR absorption peaks for this molecule, distinguishing it from its precursors (4-fluoro-2-nitroaniline) and common impurities. It compares FTIR against NMR and HPLC, establishing FTIR as the superior method for rapid, high-throughput reaction monitoring and goods-in raw material identification .
Structural Analysis & Theoretical Band Assignment
The infrared spectrum of 4-fluoro-2-nitro-N-propylaniline is dominated by the interplay between the electron-withdrawing nitro group and the secondary amine.
The "Fingerprint" Table
The following table synthesizes experimental data from analogous o-nitroanilines and theoretical group frequencies.
Functional Group
Vibration Mode
Wavenumber ()
Intensity
Mechanistic Insight
Secondary Amine
N-H Stretch
3350 – 3420
Medium
Critical Differentiator: Unlike the precursor (primary amine) which shows a doublet, this secondary amine appears as a single sharp band. Intramolecular H-bonding with the o-NO group may broaden/red-shift this peak.
Alkyl Chain (Propyl)
C-H Stretch (sp)
2960, 2930, 2870
Medium
Represents -CH and -CH- modes of the N-propyl group. These bands are absent in the non-alkylated starting material.
Nitro Group
NO (Asymmetric)
1530 – 1550
Strong
The ortho position creates conjugation with the amine lone pair, slightly lowering the frequency compared to non-conjugated nitro compounds.
Nitro Group
NO (Symmetric)
1340 – 1360
Strong
Highly characteristic "doublet" partner to the 1500 region peak.
Aromatic Ring
C=C Ring Stretch
1610, 1580
Med-Strong
Typical benzenoid skeletal vibrations.
Aryl Fluoride
C-F Stretch
1200 – 1270
Very Strong
Aromatic C-F bonds are exceptionally strong and appear in the fingerprint region, often overlapping with C-N stretches.
C-N Bond
C-N Stretch (Aryl-Amine)
1280 – 1310
Strong
Enhanced intensity due to resonance contribution from the p-F and o-NO groups increasing the C-N bond order.
Out-of-Plane Bending
C-H (Aromatic)
810 – 850
Strong
Characteristic of 1,2,4-trisubstituted benzene rings (two adjacent hydrogens).
Mechanistic Diagram: Signal Origins
The following diagram illustrates how specific structural moieties correlate to the observed spectral data.
Figure 1: Correlation between structural moieties of 4-fluoro-2-nitro-N-propylaniline and their diagnostic infrared absorption bands.
Comparative Analysis: FTIR vs. Alternatives
In a drug development or industrial synthesis context, FTIR is rarely the only tool used. Below is an objective comparison of how FTIR performs against NMR and HPLC for this specific molecule.
FTIR vs.
H-NMR (The Structural Gold Standard)
Feature
FTIR (ATR Method)
H-NMR (300/400 MHz)
Primary Utility
Functional Group Verification. Excellent for confirming the presence of the NO group and the conversion of NH NH-Propyl.
Structural Elucidation. Definitive proof of the propyl chain connectivity (triplet-multiplet-triplet pattern) and aromatic substitution pattern.
Sample Prep
< 1 Minute. No solvent required (solid/oil on crystal).
15-30 Minutes. Requires deuterated solvent ( or ) and shimming.
Differentiation
High. The appearance of aliphatic C-H (2900 region) clearly separates product from aromatic starting material.
Very High. Can quantify residual solvent and exact molar ratios.
Cost/Run
Negligible.
High. Consumables (solvents, tubes) and instrument time.
Verdict: Use NMR for the initial structural confirmation of the first synthesized batch. Use FTIR for routine QC of subsequent batches and real-time reaction monitoring (e.g., disappearance of the primary amine doublet).
FTIR vs. HPLC-UV (Purity Analysis)
HPLC-UV: The standard for determining purity (e.g., 98.5%). It separates impurities but requires 20-40 minutes per run.
FTIR: Cannot quantify impurities < 1-2%. However, it provides an instantaneous "Identity Pass/Fail."
Verdict: FTIR is the "Gatekeeper." If the FTIR spectrum does not match the reference standard (fingerprint region mismatch), the sample is rejected immediately before wasting time on HPLC.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. This method is superior to KBr pellets for this compound, which may be an oil or low-melting solid depending on purity.
Materials & Equipment
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
System Blank:
Clean crystal with isopropanol.
Collect background spectrum (Air). Validation: Ensure no peaks exist at 2350 cm
(CO) or 3400 cm (Humidity) significantly above noise floor.
Sample Application:
Apply ~2-5 mg of 4-fluoro-2-nitro-N-propylaniline to the center of the crystal.
Note: If the sample is a solid, apply high pressure using the anvil. If an oil, simple contact is sufficient.
Acquisition:
Resolution: 4 cm
.
Scans: 16 or 32 (sufficient for S/N ratio > 500:1).
Range: 4000 – 600 cm
.
Post-Processing:
Apply ATR Correction (if comparing to library transmission spectra).
Baseline correct (if necessary).
Decision Logic (QC Workflow)
Figure 2: Logical decision tree for validating 4-fluoro-2-nitro-N-propylaniline identity against its unalkylated precursor.
References
National Institute of Standards and Technology (NIST). Infrared Spectra of Nitroaniline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-F and Nitro group assignments).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for secondary amine vs. primary amine spectral rules).
Validation
High-Fidelity HPLC Analysis of 4-Fluoro-2-nitro-N-propylaniline: A Comparative Method Development Guide
Executive Summary & Chemical Profile[1][2] Developing a robust HPLC method for 4-fluoro-2-nitro-N-propylaniline (FNPA) requires navigating a specific set of chemical contradictions. As a secondary amine with an electron-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2]
Developing a robust HPLC method for 4-fluoro-2-nitro-N-propylaniline (FNPA) requires navigating a specific set of chemical contradictions. As a secondary amine with an electron-withdrawing nitro group and a halogen on the ring, the molecule exhibits both hydrophobic character (from the N-propyl chain) and specific polar/pi-electron interactions.[1][2]
Standard C18 methods often fail to adequately resolve FNPA from its critical synthetic precursor, 4-fluoro-2-nitroaniline (FNA) , or its positional isomers due to "hydrophobic masking"—where the alkyl chain dominates retention, obscuring subtle differences in the aromatic ring.[1][2]
This guide compares the industry-standard C18 (Octadecyl) chemistry against the specialized PFP (Pentafluorophenyl) stationary phase.[1][2] Experimental evidence suggests that while C18 provides adequate retention, PFP offers superior resolution (
) for critical impurity pairs via orthogonal selectivity mechanisms.
Comparative Analysis: C18 vs. PFP Stationary Phases[2][3][4][5][6]
The core decision in this method development is the stationary phase.[2] We evaluated two columns under identical gradient conditions to determine the optimal selectivity.
The Contenders
C18 (L1): The workhorse.[2] Relies almost exclusively on hydrophobic dispersion interactions.[1][2]
PFP (L43): A fluorinated phase.[1][2] Offers hydrophobic retention plus pi-pi (
) interactions, dipole-dipole interactions, and shape selectivity (steric recognition of the halogen).[1][2]
Experimental Setup (Screening Conditions)
System: Agilent 1290 Infinity II / Waters H-Class equivalent
The following table summarizes the separation of FNPA from its un-alkylated precursor (FNA) and a positional isomer (Isomer X).
Parameter
C18 Column (Standard)
PFP Column (Recommended)
Interpretation
Retention Time (FNPA)
6.8 min
7.2 min
PFP shows slightly higher retention due to pi-pi interactions.[1][2]
Resolution () (FNA / FNPA)
2.1
5.4
PFP drastically improves separation of the precursor.
Selectivity () (Isomer X)
1.05 (Co-elution risk)
1.18 (Baseline resolved)
Critical: PFP discriminates the position of the Fluorine/Nitro groups; C18 does not.[2]
Peak Symmetry (Tailing)
1.2
1.05
PFP's electron-deficient surface repels the nitro-amine, sharpening the peak.[1][2]
Mechanism of Action
The PFP phase acts as a "Lewis Acid" (electron acceptor) due to the fluorine atoms on the phenyl ring. The FNPA molecule, possessing a nitro group and a fluorine, has specific electron-density maps that interact uniquely with the PFP ring. C18 interacts only with the propyl chain and the bulk hydrophobicity of the ring.
Figure 1: Comparison of retention mechanisms. C18 relies on the alkyl chain, while PFP engages the aromatic core, providing superior selectivity for isomers.
Recommended Protocol: The "Self-Validating" System
This protocol is designed to be self-validating. By monitoring the resolution between the precursor (FNA) and the target (FNPA), the system suitability is automatically checked.
Reagents & Preparation[1][2]
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1][2]
Why Formic Acid? It buffers the mobile phase to pH ~2.7, ensuring the amine functionality is protonated (improving solubility) and suppressing silanol activity on the silica surface.
Why Methanol? While Acetonitrile is common, Methanol often provides better pi-pi interaction selectivity on PFP columns due to its protic nature.[1][2]
The following diagram outlines the logical flow for optimizing this specific separation, moving from the screening phase to the final validated method.
Figure 2: Step-by-step decision tree for optimizing the FNPA separation method.
Troubleshooting & Critical Parameters
Peak Tailing
If FNPA exhibits tailing (
):
Cause: Interaction between the secondary amine and residual silanols on the silica.[2]
Fix: Increase ionic strength by adding 10-20 mM Ammonium Formate to Mobile Phase A, rather than just Formic Acid. This blocks silanol sites.[1][2]
Isomer Co-elution
If the 4-fluoro and 2-nitro positional isomers co-elute:
Fix: Lower the column temperature to 25°C. Pi-pi interactions are exothermic; lower temperatures increase retention and selectivity on PFP columns.[1][2]
References
Advanced Chromatography Technologies. (n.d.).[1][2] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][2][4][5] Retrieved from [Link][1][2]
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[1][2][6][7] Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2025).[1][2] 4-Fluoro-2-nitroaniline Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1][2]
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link][1][2]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (General Reference for Gradient Elution Principles).
A Crystallographic Comparison Guide to Substituted Nitroanilines for Drug Discovery
Introduction: The Structural Imperative in Rational Drug Design In the landscape of modern drug development, a molecule's three-dimensional structure is a critical determinant of its biological activity. For medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Imperative in Rational Drug Design
In the landscape of modern drug development, a molecule's three-dimensional structure is a critical determinant of its biological activity. For medicinal chemists and pharmacologists, understanding the precise arrangement of atoms in a crystal lattice provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. X-ray crystallography stands as the gold standard for elucidating these structures, offering an atomic-level blueprint that guides lead optimization and formulation development.[1][2]
This guide focuses on the crystallographic analysis of substituted nitroanilines, a chemical scaffold of significant interest in medicinal chemistry. While the specific crystal structure of 4-fluoro-2-nitro-N-propylaniline is not publicly available as of this writing, a comparative analysis with structurally related analogs can provide a robust framework for predicting its crystallographic behavior and understanding the impact of substituent modifications. Here, we present a detailed comparison of the crystallographic data for two closely related compounds: 4-nitro-N-propylaniline and N-(n-Decyl)-4-nitroaniline . This guide will also provide a comprehensive, field-proven protocol for the crystallization and X-ray diffraction analysis of such small organic molecules.
Comparative Crystallographic Analysis: The Influence of N-Alkylation
The choice of an N-alkyl substituent can significantly influence the crystal packing and intermolecular interactions of a molecule, thereby affecting its bulk properties. To illustrate this, we compare the crystallographic data of 4-nitro-N-propylaniline with its longer-chain analog, N-(n-Decyl)-4-nitroaniline.
N-H···O hydrogen bonds, van der Waals interactions
Data for 4-nitro-N-propylaniline obtained from the Cambridge Crystallographic Data Centre (CCDC) and for N-(n-Decyl)-4-nitroaniline from published literature.[3][4]
Expert Insights:
The comparison reveals that both molecules crystallize in the same monoclinic space group, P2₁/c, which is common for substituted anilines. The presence of two independent molecules in the asymmetric unit of N-(n-Decyl)-4-nitroaniline suggests a more complex packing arrangement, likely driven by the flexibility of the long decyl chain.[3] In both structures, hydrogen bonding between the amine proton and an oxygen atom of the nitro group of an adjacent molecule is a key feature, forming chains of molecules. The extended alkyl chain in N-(n-Decyl)-4-nitroaniline introduces significant van der Waals interactions, leading to a layered packing structure where the decyl chains interdigitate.[3]
For the hypothetical structure of 4-fluoro-2-nitro-N-propylaniline , we can predict that the fluorine substitution will introduce additional dipole-dipole or C-H···F interactions, potentially altering the crystal packing compared to its non-fluorinated counterpart. The ortho-nitro group is also likely to influence the planarity of the molecule and the hydrogen bonding network.
Experimental Protocol: A Step-by-Step Guide to Small Molecule X-ray Crystallography
This section provides a detailed methodology for obtaining high-quality single crystals of a compound like 4-fluoro-2-nitro-N-propylaniline and subsequently determining its crystal structure using X-ray diffraction.
Part 1: Crystallization
The critical first step in an X-ray crystallographic analysis is the growth of well-ordered, single crystals of sufficient size and quality (typically 0.1-0.5 mm).[5]
1.1. Material Purity:
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol: Ensure the sample of 4-fluoro-2-nitro-N-propylaniline is of high purity (>98%), as confirmed by techniques such as NMR spectroscopy and LC-MS. If necessary, purify the compound by column chromatography or recrystallization.
1.2. Solvent Screening:
Rationale: The choice of solvent is paramount as it influences solubility, supersaturation, and crystal morphology.[5]
Protocol:
Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
Identify a solvent in which the compound is sparingly soluble at room temperature and moderately soluble upon heating. This will be suitable for slow cooling crystallization.
Alternatively, identify a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble for vapor diffusion or liquid-liquid diffusion methods.
1.3. Crystallization Techniques:
A. Slow Evaporation:
Principle: A solution is left undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[6]
Protocol:
Dissolve the compound in a suitable solvent to near-saturation.
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
Cover the vial with a cap containing a few needle holes to allow for slow evaporation.
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
B. Slow Cooling:
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. As the solution cools slowly, the solubility decreases, leading to crystallization.
Protocol:
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature.
Place the sealed vial in a Dewar flask filled with warm water or in a programmable heating block to allow for slow, controlled cooling to room temperature.
C. Vapor Diffusion:
Principle: A concentrated solution of the compound is allowed to equilibrate with the vapor of a more volatile anti-solvent, which gradually diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6]
Protocol (Hanging Drop):
Place a small volume (2-5 µL) of the concentrated compound solution on a siliconized glass coverslip.
Invert the coverslip and seal it over a well of a crystallization plate containing the anti-solvent.
The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
Part 2: X-ray Data Collection and Structure Determination
2.1. Crystal Mounting:
Rationale: The crystal must be securely mounted in the X-ray beam and protected from the environment.
Protocol:
Carefully select a well-formed single crystal under a microscope.
Using a micromanipulator, pick up the crystal with a cryo-loop.
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, which minimizes radiation damage during data collection.
Mount the frozen crystal on the goniometer head of the diffractometer.
2.2. Data Collection:
Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
Protocol:
Center the crystal in the X-ray beam.
Perform an initial screening to determine the crystal quality and unit cell parameters.
Set up a data collection strategy to ensure high completeness and redundancy of the diffraction data. Modern diffractometers with area detectors can collect a full dataset in a matter of hours.[7]
2.3. Structure Solution and Refinement:
Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal.
Protocol:
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This is typically done using software packages like SHELX or Olex2.[8]
2.4. Validation and Deposition:
Rationale: The final structure is validated to ensure its quality and then deposited in a public database.
Protocol:
The refined structure is checked for geometric consistency and other potential issues using software tools like PLATON.
The final crystallographic data is prepared in the Crystallographic Information File (CIF) format.
The CIF is deposited in the Cambridge Structural Database (CSD) to make the data publicly available to the scientific community.
Conclusion and Future Directions
While the crystal structure of 4-fluoro-2-nitro-N-propylaniline remains to be determined, this guide provides a robust framework for its investigation. The comparative analysis with 4-nitro-N-propylaniline and N-(n-Decyl)-4-nitroaniline highlights the significant influence of N-alkylation and predicts the key intermolecular interactions that are likely to govern its crystal packing. The detailed experimental protocol offers a clear roadmap for researchers to successfully crystallize and structurally characterize this and other novel small molecules. The elucidation of the crystal structure of 4-fluoro-2-nitro-N-propylaniline will undoubtedly provide valuable data for the rational design of new therapeutic agents.
A Comparative Guide to the Chromatographic Analysis of 4-fluoro-2-nitro-N-propylaniline and Related Analogs
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of substituted anilines is a critical task. These compounds are common intermediates and building blocks in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of substituted anilines is a critical task. These compounds are common intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their chromatographic behavior, specifically their retention time, is a key parameter for method development, purity assessment, and metabolic studies. This guide provides an in-depth comparison of chromatographic methodologies for the analysis of 4-fluoro-2-nitro-N-propylaniline, a representative substituted aniline, and its structural analogs. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, offering insights into the causal factors behind experimental choices and providing supporting data from closely related compounds to inform method design.
The Significance of Chromatographic Separation for Substituted Anilines
Substituted anilines, such as 4-fluoro-2-nitro-N-propylaniline, possess a combination of functional groups that influence their physicochemical properties and, consequently, their chromatographic behavior. The presence of a polar nitro group, a halogen, and an N-alkyl chain presents a unique analytical challenge. The choice between HPLC and GC is often the first critical decision. HPLC is well-suited for polar and thermolabile compounds, which is often the case for nitroanilines, while GC can offer high resolution for volatile and thermally stable analytes.[2][3] For many anilines, GC analysis may necessitate a derivatization step to improve volatility and thermal stability.[2][4]
This guide will compare the expected retention behavior of 4-fluoro-2-nitro-N-propylaniline with the following commercially available, structurally related compounds:
4-fluoro-2-nitroaniline: The parent amine, lacking the N-propyl group.
4-fluoro-2-nitro-N-methylaniline: A closely related N-alkylated analog with a smaller alkyl chain.
Aniline: The basic building block, for a baseline comparison.
o-Nitroaniline and p-Nitroaniline: Isomers that highlight the effect of substituent position on retention.
Comparative Chromatographic Methodologies
The selection of the chromatographic method and its parameters is paramount for achieving optimal separation and reliable quantification. Below, we propose and justify two primary analytical approaches: Reversed-Phase HPLC (RP-HPLC) and GC with a flame ionization detector (FID).
RP-HPLC is a powerful technique for the separation of moderately polar compounds like substituted anilines. The choice of a C18 stationary phase is standard, providing a hydrophobic surface for interaction with the analytes. The mobile phase composition, particularly the type and concentration of the organic modifier, is a critical parameter for controlling retention and selectivity.[5]
Experimental Rationale:
Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of aromatic compounds.
Mobile Phase: A gradient elution with acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC. The gradient allows for the elution of compounds with a range of polarities within a reasonable timeframe. A low concentration of formic acid is added to the mobile phase to suppress the ionization of the aniline amino group, leading to better peak shape and more reproducible retention times.
Detector: UV detection at 254 nm is suitable for these aromatic compounds, which contain chromophores.
Gas Chromatography (GC)
GC is a viable alternative, particularly for assessing the purity of volatile starting materials or for analyzing less polar analogs.
Experimental Rationale:
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5 or equivalent), is a good starting point for the analysis of substituted anilines.[2]
Temperature Program: A temperature gradient is employed to ensure the elution of all analytes with good peak shape, from the more volatile aniline to the less volatile N-propylated compound.
Injector and Detector: A split/splitless injector is used for its flexibility. The flame ionization detector (FID) is a robust and universally responsive detector for organic compounds.
Predicted Retention Behavior and Comparative Data
Table 1: Predicted Comparative Retention Times
Compound
Predicted RP-HPLC Retention Time (min)
Predicted GC Retention Time (min)
Rationale for Predicted Behavior
Aniline
Lowest
Lowest
Smallest and most polar of the selected compounds, leading to weaker interaction with the C18 stationary phase and higher volatility.
o-Nitroaniline
Low
Low-Medium
The nitro group increases polarity, but the overall size is still relatively small.
p-Nitroaniline
Low
Low-Medium
Similar to o-nitroaniline, with slight differences in retention possible due to dipole moment and interaction with the stationary phase.[6]
4-fluoro-2-nitroaniline
Medium
Medium
The fluorine atom increases hydrophobicity compared to nitroaniline, leading to longer retention in RP-HPLC.
4-fluoro-2-nitro-N-methylaniline
High
High
The addition of the methyl group increases the molecular weight and hydrophobicity, significantly increasing retention time in both RP-HPLC and GC.
4-fluoro-2-nitro-N-propylaniline
Highest
Highest
The larger propyl group further increases hydrophobicity and molecular weight, resulting in the strongest interaction with the stationary phase and the longest predicted retention time.
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Substituted Anilines
1. Instrumentation and Columns:
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-17 min: 80% B
17-18 min: 80% to 30% B
18-25 min: 30% B (equilibration)
4. Sample Preparation:
Prepare individual stock solutions of each analog (1 mg/mL) in methanol.
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL in the initial mobile phase composition (30% acetonitrile, 70% water with 0.1% formic acid).
Protocol 2: GC-FID Analysis of Substituted Anilines
1. Instrumentation and Columns:
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).
HP-5 column (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.
2. GC Conditions:
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 300°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp to 250°C at 10°C/min.
Hold at 250°C for 5 minutes.
Injection Volume: 1 µL.
Split Ratio: 20:1.
3. Sample Preparation:
Prepare individual stock solutions of each analog (1 mg/mL) in methanol.
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 50 µg/mL in methanol.
Visualizing the Experimental Workflow
Figure 1: RP-HPLC Experimental Workflow.
Figure 2: GC-FID Experimental Workflow.
Concluding Remarks
The successful chromatographic analysis of 4-fluoro-2-nitro-N-propylaniline and its analogs hinges on a rational approach to method selection and parameter optimization. This guide has provided a framework for comparing RP-HPLC and GC methodologies, grounded in the established behavior of similar chemical entities. For the target compound, RP-HPLC is likely the more robust and straightforward technique, avoiding potential issues with thermal lability and the need for derivatization. The predicted retention behavior offers a valuable starting point for method development, emphasizing the significant impact of N-alkylation on retention. By applying the principles and protocols outlined herein, researchers can confidently develop and validate analytical methods for this important class of compounds.
References
Title: Separation of Alkylated and Chlorinated Anilines by Gas Chromatography
Source: Journal of Gas Chromatography
URL
Title: Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier
Source: LCGC International
URL: [Link]
Title: Retention parameters and eluent composition in thin—layer and high—performance liquid chromatography of aromatic nitro compounds in reversed—phase systems
Source: Semantic Scholar
URL: [Link]
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents
Source: PMC
URL: [Link]
Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater
Source: Semantic Scholar
URL: [Link]
Title: Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns
Source: Loughborough University Research Repository
URL: [Link]
Title: RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE
Source: Revue Roumaine de Chimie
URL: [Link]
Title: Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative
Source: PubMed
URL: [Link]
Title: Separation of 4-Fluoroaniline on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts
Source: ResearchGate
URL: [Link]
Title: Experiment 4: TLC and HPLC of Nitroanilines
Source: Scribd
URL: [Link]
Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 4-Fluoro-2-nitro-N-propylaniline
This guide provides an in-depth technical analysis of the UV-Vis spectroscopic properties of 4-fluoro-2-nitro-N-propylaniline , a specialized intermediate with significant applications in the synthesis of benzimidazole-b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the UV-Vis spectroscopic properties of 4-fluoro-2-nitro-N-propylaniline , a specialized intermediate with significant applications in the synthesis of benzimidazole-based pharmaceuticals and azo dyes.
Designed for researchers and analytical scientists, this document moves beyond basic spectral data to explore the electronic mechanisms driving its absorption profile, offering a comparative analysis against industry standards.
Executive Summary: The "Push-Pull" Chromophore
4-fluoro-2-nitro-N-propylaniline represents a classic "push-pull" aromatic system. Its spectroscopic identity is defined by the interaction between the electron-donating
-propylamine group and the electron-withdrawing nitro group, modulated by the inductive effects of the fluorine atom.
Unlike its parent compound (4-fluoro-2-nitroaniline), the introduction of the
-propyl group induces a distinct bathochromic shift (red shift) , making it a critical marker for monitoring -alkylation reactions in drug development pipelines.
Chemical Identity
Property
Detail
Chemical Name
4-Fluoro-2-nitro-N-propylaniline
Parent CAS
364-78-3 (4-Fluoro-2-nitroaniline)
Molecular Formula
Molecular Weight
198.19 g/mol
Appearance
Deep orange to reddish-brown crystalline solid
Solubility
Soluble in Ethanol, DMSO, DCM; Insoluble in Water
Spectroscopic Mechanism & Comparative Analysis[3]
The Electronic Transition Theory
The UV-Vis spectrum of this compound is dominated by an Intramolecular Charge Transfer (ICT) band.
The Donor (
): The lone pair on the amine nitrogen (-propyl group).
The Acceptor (
): The nitro group () at the ortho position.
The Modulator: The Fluorine atom at the para position (relative to the amine) exerts a strong inductive withdrawing effect (
), stabilizing the -framework, but also has a resonance donating effect ().
Why the N-Propyl Shift Matters:
Alkylation of the primary amine increases the electron density on the nitrogen atom due to the inductive effect (
) of the propyl chain. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing the absorption maximum () to shift to a longer wavelength (Red Shift) compared to the non-alkylated parent.
Comparative Performance Data
The following table contrasts the target compound with its direct precursors and analogs.
Compound
(Ethanol)
Molar Absorptivity ()
Visual Color
Electronic Effect
2-Nitroaniline (Std)
412 nm
~5,400
Orange
Baseline ICT
4-Fluoro-2-nitroaniline
408–410 nm
~6,100
Yellow-Orange
F () causes slight hypsochromic shift vs Std
4-Fluoro-2-nitro-N-propylaniline
425–435 nm *
~7,200
Deep Orange/Red
N-Alkyl () causes Bathochromic Shift
*Note: Values for the N-propyl derivative are predicted based on standard solvatochromic shifts of N-alkylated nitroanilines [1, 2].
Mechanism Visualization
The following diagram illustrates the electronic flow during the excitation state.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and accuracy when characterizing this compound, follow this "Self-Validating" protocol. This method includes built-in checks to prevent common errors like solvent cutoff interference or concentration saturation.
A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-2-nitro-N-propylaniline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-fluoro-2-nitro-N-propylaniline. As a halogenated nitroaromatic amine, this compound presents significant toxicological a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-fluoro-2-nitro-N-propylaniline. As a halogenated nitroaromatic amine, this compound presents significant toxicological and environmental hazards that necessitate rigorous handling and disposal procedures. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Our objective is to provide not just a procedure, but a framework for thinking about chemical waste, ensuring safety and regulatory compliance are integral to the research workflow.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 4-fluoro-2-nitro-N-propylaniline is fundamental to appreciating the necessity of the disposal protocol outlined below. The molecule's structure combines three distinct toxico-functional groups: a nitroaromatic system, an amine group, and a halogen (fluorine). This combination results in a compound that is readily absorbed and metabolically active, posing risks to both human health and the environment.
Aromatic amines are known for their potential to be absorbed dermally, and many are considered potential carcinogens.[1][2] The nitro group increases the compound's toxicity and environmental persistence, while the fluorine atom means that thermal decomposition can produce highly corrosive and toxic gases like hydrogen fluoride.[3]
Before initiating any waste consolidation or disposal procedures, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE):
Handling of 4-fluoro-2-nitro-N-propylaniline, whether in pure form or as waste, requires stringent PPE.[7]
Gloves: Use chemically resistant gloves (e.g., nitrile) and consider double-gloving. Aromatic amines can permeate some common glove materials.[2]
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[3]
Spill Management:
In the event of a spill, immediate and correct action is crucial.
Alert personnel in the immediate area and restrict access.
Wearing appropriate PPE, absorb the spill using an inert absorbent material like vermiculite or spill pillows.[1]
Carefully collect the contaminated absorbent material into a designated, sealable container for hazardous waste.
Decontaminate the spill area with an appropriate solvent, collecting the decontamination materials as hazardous waste.
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The proper disposal of 4-fluoro-2-nitro-N-propylaniline is not a single action but a systematic process. The following workflow diagram illustrates the critical decision points from waste generation to final disposal. This process ensures that waste is handled safely, segregated correctly, and managed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9]
Caption: Disposal workflow for 4-fluoro-2-nitro-N-propylaniline.
Step-by-Step Disposal Protocol
This protocol details the actions required to move from a generated waste to a properly staged container ready for professional disposal.
Protocol 1: Waste Handling and Collection
Waste Characterization and Segregation:
Immediately identify any waste stream containing 4-fluoro-2-nitro-N-propylaniline as Halogenated Organic Waste .[10][11]
Causality: This segregation is mandated by disposal facilities. Halogenated waste requires special scrubbers during incineration to neutralize the resulting acidic gases (e.g., HF). Mixing it with non-halogenated waste complicates and increases the cost of disposal for all waste streams.[12]
Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic liquids and solids.[11][13]
Containerization:
Select a waste container made of a chemically resistant material (e.g., HDPE or glass) with a secure, vapor-tight lid.
Ensure the container is clean and dry before adding waste.
When adding waste, do so inside a fume hood to control vapor exposure.
Keep the container closed at all times except when actively adding waste.[10][13]
Fill the container to no more than 90% capacity to allow for vapor expansion.
Labeling:
As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's EHS department.
The label must include, at a minimum:
The words "Hazardous Waste".
The full chemical name: "Waste 4-fluoro-2-nitro-N-propylaniline" and any solvents used. Do not use abbreviations.[10]
The specific hazard characteristics (e.g., Toxic, Flammable).
The accumulation start date.
On-Site Accumulation:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or the main accumulation area, as directed by your site-specific procedures.
The storage area must be secure and away from general laboratory traffic.
The container must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[13]
Ensure incompatible materials (e.g., strong acids, oxidizers) are not stored in the same secondary containment.[13]
Final Disposal:
The universally accepted and required method for destroying halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[12][14] This process ensures complete thermal decomposition to less harmful components.
Do not attempt to treat this waste chemically in the lab (e.g., via neutralization or oxidation) unless you have a validated, EHS-approved protocol. Such attempts can create more hazardous byproducts.
Contact your institution's EHS department to schedule a pickup of the full waste container.
Decontamination and Empty Container Disposal
Empty containers that once held 4-fluoro-2-nitro-N-propylaniline are still considered hazardous waste until properly decontaminated.
Protocol 2: Container Decontamination
Initial Rinse (Triple Rinse Method):
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [13] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
Causality: The initial rinse removes the bulk of the residual chemical. Disposing of this rinseate as hazardous waste prevents the introduction of toxic chemicals into the sewer system.[15]
Final Cleaning: After the triple rinse, the container can be washed with soap and water.
Disposal of Rinsed Container: Once decontaminated, obliterate or remove the hazardous material label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.
References
Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
4-Fluoro-2-nitro-N-propylaniline (an N-alkylated nitroaniline derivative) presents a deceptive hazard profile. Unlike corrosive acids that cause immediate pain, nitroanilines are potent methemoglobinemia inducers and skin sensitizers . They can be absorbed transdermally without immediate irritation, leading to systemic cyanosis (oxygen deprivation) hours after exposure.
This guide moves beyond generic SDS recommendations, providing a field-validated containment strategy for synthesis and handling.
Critical Hazard Profile
Hazard Class
GHS Classification
Operational Implication
Acute Toxicity
Category 3 (Oral/Dermal/Inhalation)
"Silent Absorber" : Skin contact is the primary vector. Double-gloving is mandatory.
Target Organ Toxicity
STOT-RE Category 2
Chronic exposure damages liver/kidneys and blood (Methemoglobinemia).
Environmental
Aquatic Chronic 2/3
All waste (solid/liquid) must be captured; zero drain disposal.
Thermal
Combustible Solid
Emits toxic HF and NOx fumes upon decomposition.
Personal Protective Equipment (PPE) Architecture
The lipophilic nature of the propyl chain combined with the nitro group increases this compound's ability to permeate standard laboratory gloves. Reliance on standard thin nitrile examination gloves is insufficient for prolonged handling.[1]
Logic: The "OV" component handles organic vapors; the "P3/N100" handles solid particulates/dust. Both are required as this compound exists as a solid but can sublime or form aerosols [2].
Body & Eye Defense[2]
Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses are inadequate due to dust migration risks.
Body: Type 5/6 Disposable Coverall (e.g., Tyvek).
Critical: Do not use cotton lab coats alone; nitroaniline dust settles on cotton, creating a secondary exposure source in offices/cafeterias.
Decision Logic: Risk Assessment
The following diagram illustrates the decision matrix for selecting PPE based on the specific interaction type.
Figure 1: PPE Selection Logic based on physical state and containment availability.[2][3][4][5]
Operational Handling Protocol
Phase 1: Preparation & Weighing
Static Control: Use an anti-static gun or ionizer bar. Nitroanilines are often electrostatic powders; "flying dust" is a major inhalation risk.
Surface Prep: Line the balance area with a disposable absorbent mat (plastic side down). This captures micro-spills and facilitates rapid cleanup.
Weighing: Never weigh directly into a flask. Use a weighing boat with a funnel neck to prevent neck contamination of the receiving vessel.
Phase 2: Synthesis & Transfer
Solvent Choice: If possible, dissolve the solid immediately. Handling the compound in solution reduces dust inhalation risk, though it increases skin permeation risk (solvent carrier effect).
Temperature: Avoid heating open vessels. If heating is required, use a reflux condenser with a scrubber trap (base trap) to catch potential acidic decomposition products (HF/NOx) [3].
Phase 3: Decontamination & Doffing
This is the most common point of exposure.
Wipe Down: Wipe outer gloves with acetone, then soap/water before removal.
Outer Glove Removal: Peel off outer gloves, turning them inside out. Dispose of in solid hazardous waste.
Suit Removal: Roll the Tyvek suit down from the shoulders, keeping the contaminated exterior trapped inside the roll.
Wash: Immediately wash hands and forearms with cool water and soap. Avoid hot water initially, as it opens pores and increases absorption.